Laflunimus
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHFOVCRYCPOTK-QBFSEMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147076-36-6 | |
| Record name | Laflunimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAFLUNIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Laflunimus: A Technical Guide to its Action on Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Laflunimus, focusing on its active metabolite, A77 1726 (also known as Teriflunomide), and its direct interaction with the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This document provides a comprehensive overview of the biochemical and cellular consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: Dihydroorotate Dehydrogenase as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for the production of DNA, RNA, and other vital cellular components.
Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[1] Consequently, inhibiting DHODH presents an attractive therapeutic strategy for immunomodulation and the treatment of autoimmune diseases and certain cancers.[2] this compound, a disease-modifying antirheumatic drug (DMARD), and its active metabolite A77 1726, are potent and specific inhibitors of human DHODH.[3]
Mechanism of Action of A77 1726 on DHODH
This compound is a prodrug that is rapidly converted to its active metabolite, A77 1726, in the intestinal wall and liver. A77 1726 exerts its therapeutic effects primarily through the selective and reversible inhibition of DHODH.[3]
Biochemical Interaction
A77 1726 is a non-competitive inhibitor with respect to dihydroorotate and a competitive inhibitor with respect to ubiquinone, the physiological electron acceptor for DHODH.[4] Structural studies have revealed that A77 1726 binds to a hydrophobic channel on the DHODH enzyme, which is believed to be the binding site for ubiquinone.[5][6] This binding physically obstructs the interaction of ubiquinone with the enzyme, thereby halting the catalytic cycle.
The inhibition of DHODH by A77 1726 leads to the depletion of the intracellular pyrimidine pool. This has a profound cytostatic effect on rapidly dividing cells, particularly activated T and B lymphocytes, which are heavily reliant on the de novo pyrimidine synthesis pathway for their proliferation.[1] Resting or slowly dividing cells are less affected as they can utilize the pyrimidine salvage pathway to meet their metabolic needs.
Cellular Consequences
The primary cellular consequence of DHODH inhibition by A77 1726 is the arrest of proliferating lymphocytes in the G1 phase of the cell cycle.[1] This prevents their clonal expansion in response to antigenic stimulation. The depletion of pyrimidines is sensed by the cell, leading to the activation of p53, which in turn induces cell cycle arrest. The anti-proliferative effects of A77 1726 can be reversed by the addition of exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of A77 1726 with DHODH and its cellular effects.
| Parameter | Species | Value | Reference(s) |
| IC50 (DHODH) | Human | 220 nM | [7] |
| Human | 307 nM | [8] | |
| Human | 411 nM | [9] | |
| Human | 7.99 µM | [10] | |
| Ki (DHODH) | Human | - | - |
| Kd (Binding) | Mouse (spleen) | 12 nM | [11] |
| IC50 (Proliferation) | Murine Leukemia Cells (LSTRA) | 10-30 µM | [7] |
Table 1: Inhibition and Binding Constants of A77 1726 for DHODH
| Cell Type | Treatment | Observation | Reference(s) |
| Human Myeloid Leukemia (K562) | A77 1726 | Induction of differentiation, depletion of CTP pools | [2] |
| Multiple Myeloma Cells | A77 1726 | Induction of apoptosis, diminished proliferation | [2] |
| Activated Human Lymphocytes | A77 1726 | G1 cell cycle arrest | [1] |
| Human Myeloid Leukemia (HL-60) | 100 nM H-006 or 250 µM A77 1726 | Cell death rescued by orotic acid | [9] |
Table 2: Cellular Effects of A77 1726
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound/A77 1726 on DHODH.
Purification of Human Dihydroorotate Dehydrogenase
Objective: To obtain purified, active human DHODH for in vitro assays.
Methodology:
-
Expression: Human DHODH (full-length or a truncated, soluble form) is typically overexpressed in E. coli. The expression construct may include a tag (e.g., His-tag, SUMO-tag) to facilitate purification.[11]
-
Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Solubilization (for full-length DHODH): As DHODH is a membrane-associated protein, a detergent (e.g., Triton X-100, Brij®-35) is required to solubilize the enzyme from the membrane fraction.[12]
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein). The column is washed extensively to remove non-specifically bound proteins.
-
Tag Cleavage (optional): If a cleavable tag is used, the purified protein is treated with a specific protease (e.g., ULP1 for SUMO-tag) to remove the tag.[11] A second affinity chromatography step is performed to remove the cleaved tag and the protease.
-
Gel Filtration Chromatography: The protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates. The protein is eluted in a final storage buffer.[11]
-
Concentration and Storage: The purified protein is concentrated and stored at -80°C.
DHODH Enzyme Inhibition Assay (DCPIP Reduction Method)
Objective: To determine the inhibitory potency (IC50) of A77 1726 on DHODH activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing:
-
50 mM Tris buffer, pH 8.0
-
150 mM KCl
-
0.1% Triton X-100
-
0.2 mM Decylubiquinone (a ubiquinone analog)
-
0.12 mM 2,6-dichloroindophenol (DCPIP) (an artificial electron acceptor)
-
Purified human DHODH (e.g., 1.8 nM)[12]
-
-
Inhibitor Addition: A77 1726 is added to the wells at various concentrations. A control with no inhibitor is included.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydroorotic acid (e.g., 2 mM).[12]
-
Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at 600 nm over time using a microplate reader. The initial rate of the reaction is calculated.
-
Data Analysis: The percentage of inhibition at each A77 1726 concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of A77 1726 to DHODH.
Methodology:
-
Membrane Preparation: Membranes containing DHODH are prepared from cells or tissues expressing the enzyme.
-
Binding Reaction: In a 96-well plate, the membranes are incubated with increasing concentrations of radiolabeled [3H]A77 1726.
-
Determination of Non-specific Binding: A parallel set of reactions is performed in the presence of a high concentration of unlabeled A77 1726 to determine non-specific binding.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound ligand.[13]
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of A77 1726 on the cell cycle distribution of proliferating lymphocytes.
Methodology:
-
Cell Culture and Treatment: Lymphocytes are stimulated to proliferate (e.g., with phytohemagglutinin) and then treated with A77 1726 at various concentrations for a defined period (e.g., 24-72 hours). Control cells are left untreated.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[7][14]
-
RNase Treatment: The fixed cells are treated with RNase to degrade RNA, ensuring that the fluorescent dye only binds to DNA.[14]
-
DNA Staining: The cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[7][14]
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is collected for a large number of cells (e.g., 10,000-20,000).
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content (fluorescence intensity). The percentage of cells in each phase is quantified.
Measurement of Intracellular Pyrimidine Levels by HPLC
Objective: To quantify the depletion of intracellular pyrimidine nucleotides following treatment with A77 1726.
Methodology:
-
Cell Culture and Treatment: Cells are treated with A77 1726 as described for the cell cycle analysis.
-
Nucleotide Extraction: Intracellular nucleotides are extracted from the cells, typically using an acid extraction method (e.g., with perchloric acid or trichloroacetic acid).
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Sample Preparation: The extracts are neutralized and clarified by centrifugation.
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HPLC Analysis: The nucleotide extracts are analyzed by high-performance liquid chromatography (HPLC). An ion-pairing reversed-phase HPLC method is commonly used to separate the different nucleotide species (e.g., UTP, CTP, ATP, GTP).[15]
-
Detection and Quantification: The nucleotides are detected by their UV absorbance at a specific wavelength (e.g., 254 nm). The concentration of each nucleotide is quantified by comparing the peak area to that of known standards.
-
Data Normalization: The nucleotide concentrations are normalized to the cell number or total protein content.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of DHODH inhibition by A77 1726.
Caption: Workflow for DHODH enzyme inhibition assay.
Caption: Workflow for cell cycle analysis.
Conclusion
The mechanism of action of this compound, through its active metabolite A77 1726, is a well-defined example of targeted enzyme inhibition leading to a specific and potent immunomodulatory effect. The selective inhibition of dihydroorotate dehydrogenase effectively halts the proliferation of rapidly dividing lymphocytes by depleting the essential building blocks for DNA and RNA synthesis. This detailed understanding of the molecular and cellular events provides a solid foundation for the rational design of new therapeutic agents targeting DHODH and for optimizing the clinical use of existing drugs like this compound. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cellular Nucleotides Analysis [novocib.com]
Pharmacological profile and properties of Laflunimus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Laflunimus, also known as HR325 and AP-325, is a novel investigational drug with a dual mechanism of action, positioning it as a compound of significant interest for both autoimmune diseases and neurological conditions. As an analogue of the active metabolite of leflunomide, A77 1726, its primary and most well-characterized mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This activity confers potent immunosuppressive and antiproliferative properties. More recently, this compound has been identified as a positive allosteric modulator of the GABAA receptor, a mechanism being explored for the treatment of neuropathic pain. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanisms of action, pharmacodynamics, available clinical trial data, and safety profile, based on publicly available preclinical and clinical research.
Introduction
This compound is a small molecule with a multifaceted pharmacological profile. Initially investigated for its immunosuppressive properties, its development has expanded to include its effects on the central nervous system. This guide aims to provide a detailed technical overview for researchers and professionals in drug development, summarizing the current state of knowledge on this compound.
Mechanism of Action
This compound exhibits two distinct mechanisms of action:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound is a potent inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of T-cell and B-cell proliferation.[2] This mechanism is central to its immunosuppressive effects. The inhibition of DHODH by this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[3]
-
Positive Allosteric Modulator of GABAA Receptor: this compound also acts as a positive allosteric modulator of the GABAA receptor.[4][5] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal excitability. This mechanism is being investigated for the treatment of neuropathic pain.[4][5] The specific subunit selectivity of this compound on GABAA receptors has not been publicly disclosed.
Signaling Pathways
DHODH Inhibition Pathway
The inhibition of DHODH by this compound has significant downstream effects on cellular signaling, particularly in lymphocytes. By depleting pyrimidine pools, this compound indirectly affects the expression of key regulatory proteins involved in cell cycle progression and proliferation, such as c-Myc and p21.[2][6][7] DHODH inhibition leads to a downregulation of c-Myc, a proto-oncogene that drives cell proliferation, and an upregulation of p21, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest.[6][7]
Caption: DHODH Inhibition Pathway of this compound.
GABAA Receptor Positive Allosteric Modulation
This compound enhances the inhibitory effects of GABA by binding to an allosteric site on the GABAA receptor. This leads to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its analgesic effects in neuropathic pain by restoring inhibitory tone in the nervous system.
Caption: GABA-A Receptor Modulation by this compound.
Pharmacodynamics
Immunosuppressive and Anti-inflammatory Activity
This compound has demonstrated potent immunosuppressive and anti-inflammatory effects in preclinical studies.
Table 1: In Vitro and In Vivo Immunosuppressive and Anti-inflammatory Activity of this compound (HR325)
| Assay | System | Endpoint | IC50 / ID50 | Reference(s) |
| Immunoglobulin Secretion | LPS-stimulated mouse splenocytes | IgM Secretion | 2.5 µM | [8] |
| IgG Secretion | 2.0 µM | [8] | ||
| PGHS-1 Inhibition | Isolated ovine PGHS-1 | Prostaglandin Synthesis | 64 µM | [8] |
| PGHS-2 Inhibition | Isolated ovine PGHS-2 | Prostaglandin Synthesis | 100 µM | [8] |
| PGHS Inhibition | Guinea pig polymorphonuclear leukocytes | Prostaglandin Synthesis | 415 nM | [8] |
| Secondary Antibody Response | SRBC-immunized mice | Anti-SRBC IgG | 38 mg/kg (oral) | [8] |
LPS: Lipopolysaccharide; PGHS: Prostaglandin Endoperoxide H Synthase; SRBC: Sheep Red Blood Cell.
The immunosuppressive effects of this compound on immunoglobulin secretion were shown to be reversible with the addition of uridine, confirming the mechanism of action via DHODH inhibition.[8]
Neuromodulatory Activity
In a Phase 2a clinical trial (NCT04429919), this compound (AP-325) demonstrated a rapid onset of action, resulting in a clinically meaningful reduction in neuropathic pain within two weeks of treatment.[4] The analgesic effects were persistent even after the initial treatment period.[4]
Pharmacokinetics
Detailed preclinical and clinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. It is known to be orally active.[8]
Clinical Trials
This compound, under the designation AP-325, has been evaluated in a Phase 2a clinical trial for the treatment of peripheral post-surgical neuropathic pain.
Table 2: Overview of the Phase 2a Clinical Trial of this compound (AP-325) in Neuropathic Pain (NCT04429919)
| Parameter | Description | Reference(s) |
| Trial Identifier | NCT04429919 | [4][9][10] |
| Phase | 2a | [4] |
| Indication | Peripheral post-surgical neuropathic pain | [10] |
| Design | Randomized, double-blind, placebo-controlled, parallel group | [10] |
| Number of Patients | 99 | [4] |
| Treatment | AP-325 (100 mg once daily for 10 days) or placebo | [10] |
| Primary Outcome | Change in Pain Intensity Numerical Rating Scale (PI-NRS) | [10] |
| Key Findings | - Rapid and clinically meaningful pain reduction.- Persistent treatment effects.- Significantly higher responder rates compared to placebo.- More than half of patients on AP-325 did not require rescue medication.- Favorable Number Needed to Treat (NNT) compared to standard of care. | [4] |
Safety and Toxicology
Detailed preclinical toxicology data for this compound are not publicly available.
In the Phase 2a clinical trial for neuropathic pain (NCT04429919), this compound (AP-325) was reported to have a good safety and tolerability profile.[11][12] The observed side effects were comparable to placebo, and importantly, no central nervous system side effects such as sedation, drowsiness, or dizziness were reported.[11][12] No serious adverse events were noted.[12]
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not available in the public domain. The following are generalized workflows based on the descriptions provided in the search results.
In Vitro Immunoglobulin Secretion Assay
This workflow describes a general procedure for assessing the effect of this compound on immunoglobulin secretion from activated B-cells.
Caption: Workflow for In Vitro Immunoglobulin Secretion Assay.
In Vivo Secondary Antibody Response Model
This workflow outlines a general procedure for evaluating the in vivo immunosuppressive activity of this compound.
References
- 1. bu.edu [bu.edu]
- 2. [PDF] Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase | Semantic Scholar [semanticscholar.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound (AP-325) / Algiax [delta.larvol.com]
- 5. medtechalert.com [medtechalert.com]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (AP-325) Trials - LARVOL Sigma [sigma.larvol.com]
- 10. AP-325 in Subjects With Peripheral Post-surgical Neuropathic Pain | Clinical Research Trial Listing [centerwatch.com]
- 11. Algiax Announces Positive Data from Phase 2a Proof of Concept Study Evaluating AP-325 in Patients with Neuropathic Pain | Algiax Pharmaceuticals GmbH [algiax.com]
- 12. occident.group [occident.group]
The Immunosuppressive Landscape of Laflunimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laflunimus, an analogue of the active metabolite of leflunomide (A77 1726), is a potent immunosuppressive agent with a well-defined primary mechanism of action and pleiotropic effects on the immune system.[1] This technical guide provides an in-depth analysis of the immunosuppressive effects of this compound, focusing on its molecular mechanisms, impact on key immune cell populations, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis
The principal immunosuppressive effect of this compound stems from its ability to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[2][3] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in these key immune cells.[4] This mechanism is supported by the observation that the antiproliferative effects of this compound can be reversed by the addition of exogenous uridine, which bypasses the DHODH-dependent step in pyrimidine synthesis.[1]
Quantitative Effects on Immune Function
The immunosuppressive activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data on its inhibitory effects on lymphocyte proliferation and immunoglobulin secretion.
Table 1: Inhibition of Lymphocyte Proliferation by this compound and its Parent Compound
| Cell Type | Stimulus | Compound | IC50 | Species | Reference |
| Lymphocytes | Mitogen | Leflunomide | 86 nM | Rat | [4] |
| Lymphocytes | Mitogen | Leflunomide | 3.5 µM | Mouse | [4] |
| Lymphocytes | Mitogen | Leflunomide | 12.5 µM | Human | [4] |
Table 2: Inhibition of Immunoglobulin Secretion by this compound (HR325)
| Immunoglobulin | Stimulus | IC50 | Reversibility with Uridine (50 µM) | Species | Reference |
| IgM | Lipopolysaccharide (LPS) | 2.5 µM | IC50 increases to 70 µM | Mouse | [1] |
| IgG | Lipopolysaccharide (LPS) | 2.0 µM | IC50 increases to 60 µM | Mouse | [1] |
Table 3: In Vivo Inhibition of Antibody Response by this compound (HR325)
| Assay | ID50 | Species | Reference |
| Secondary anti-sheep red blood cell (SRBC) antibody response | 38 mg/kg (p.o.) | Not Specified | [1] |
Impact on Key Immune Cell Populations
T Lymphocytes
Activated T cells are highly dependent on de novo pyrimidine synthesis for their clonal expansion. This compound effectively halts the proliferation of T lymphocytes by inducing cell cycle arrest, primarily preventing progression beyond the early S-phase and entry into the G2 and M phases.[4] This cytostatic effect is observed in response to various stimuli, including mitogens and cytokine-dependent growth signals.[4]
B Lymphocytes
Similar to T cells, B lymphocyte proliferation is inhibited by this compound. This directly impacts humoral immunity by reducing the population of antibody-producing plasma cells. This compound has been shown to suppress the secretion of both IgM and IgG antibodies following B cell stimulation.[1]
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that bridge the innate and adaptive immune systems. This compound has been shown to interfere with DC function, which contributes to its overall immunosuppressive effect. This includes modulating the phenotype and function of DCs, which can impact their ability to activate T cells.
Effects on Signaling Pathways
Beyond its primary metabolic inhibition, this compound can modulate intracellular signaling pathways that are crucial for immune cell activation and inflammatory responses. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to suppress the activation of NF-κB. By inhibiting this pathway, this compound can reduce the production of key inflammatory mediators.
While direct effects on other pathways like JAK/STAT and MAPK are less clearly defined for this compound itself, these pathways are critical for cytokine signaling and immune cell function, and their modulation can be an indirect consequence of the altered cytokine milieu induced by this compound.[5][6][7][8][9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[10][11][12][13][14]
Workflow Diagram
Methodology
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[11]
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Stimulation and Treatment: Add the desired stimulant (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads, or a specific antigen) to the wells. Concurrently, add serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 6 to 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
In Vitro Dendritic Cell Maturation and Activation Assay
This assay assesses the effect of this compound on the differentiation and maturation of dendritic cells, which is crucial for their antigen-presenting function.[15][16][17][18][19]
Methodology
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).[16]
-
Differentiation to Immature DCs (iDCs): Culture the monocytes for 5-7 days in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate iDCs. Add this compound at different concentrations during this differentiation phase.[16]
-
Maturation of DCs: To induce maturation, treat the iDCs with a maturation stimulus, such as lipopolysaccharide (LPS), for 24-48 hours. This compound can also be added during this maturation step.
-
Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC surface markers (e.g., CD80, CD86, CD40, HLA-DR). Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.
-
Functional Analysis:
-
Cytokine Production: Measure the concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatant by ELISA or a cytometric bead array.
-
Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic T cells. Measure T cell proliferation (e.g., by [³H]-thymidine incorporation or CFSE dilution) to assess the T cell stimulatory capacity of the DCs.[16]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHODH.[2][3][20][21][22]
Methodology
-
Reaction Mixture: Prepare a reaction buffer containing a known concentration of purified recombinant DHODH enzyme, its substrate L-dihydroorotate, and a terminal electron acceptor such as 2,6-dichloroindophenol (DCIP) or coenzyme Q.[2]
-
Inhibitor Addition: Add varying concentrations of this compound or a control solvent to the reaction mixture and pre-incubate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the final component (e.g., the substrate).
-
Measurement: Monitor the reduction of the electron acceptor over time spectrophotometrically. The rate of decrease in absorbance is proportional to the DHODH activity.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound exerts its potent immunosuppressive effects primarily through the inhibition of DHODH, leading to the depletion of pyrimidines and subsequent cell cycle arrest in proliferating lymphocytes. This fundamental mechanism is complemented by its ability to modulate key immune signaling pathways, such as NF-κB, further dampening inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the immunomodulatory properties of this compound and similar compounds. A thorough understanding of its multifaceted mechanism of action is crucial for its potential therapeutic applications in autoimmune diseases and transplantation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of roflumilast on sepsis mice through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathogenic and Therapeutic Relevance of JAK/STAT Signaling in Systemic Lupus Erythematosus: Integration of Distinct Inflammatory Pathways and the Prospect of Their Inhibition with an Oral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]
- 10. Lab13 [science.umd.edu]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. hanc.info [hanc.info]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 17. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 18. In Vitro Generation of Murine Dendritic Cells for Cancer Immunotherapy: An Optimized Protocol | Anticancer Research [ar.iiarjournals.org]
- 19. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Laflunimus: A Technical Guide to an Analogue of the Leflunomide Active Metabolite A77 1726
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laflunimus (HR325) is a novel immunomodulatory agent and a structural analogue of A77 1726, the active metabolite of the widely used anti-rheumatic drug, leflunomide. Both compounds share a primary mechanism of action: the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway. This inhibition effectively halts the proliferation of rapidly dividing cells, particularly lymphocytes, accounting for their immunosuppressive properties. Beyond DHODH inhibition, this compound and A77 1726 modulate other key signaling pathways implicated in inflammation and immune responses, including the NF-κB and MAPK pathways. This technical guide provides an in-depth comparison of this compound and A77 1726, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and development in this area.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of this compound and A77 1726, offering a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: Comparative Inhibitory Activity
| Target | Species | This compound (HR325) IC50 | A77 1726 IC50 | Reference |
| Dihydroorotate Dehydrogenase (DHODH) | Rat | 19-53 nM (range with other malononitrilamides) | 19 nM | [1] |
| Dihydroorotate Dehydrogenase (DHODH) | Human | 0.5-2.3 µM (range with other malononitrilamides) | 1.1 µM | [1] |
| Prostaglandin Endoperoxide H Synthase (PGHS)-1 | Ovine | 64 µM | 742 µM | [2] |
| Prostaglandin Endoperoxide H Synthase (PGHS)-2 | Ovine | 100 µM | 2766 µM | [2] |
| Immunoglobulin M (IgM) Secretion | Mouse | 2.5 µM | Not Available | [2] |
| Immunoglobulin G (IgG) Secretion | Mouse | 2 µM | Not Available | [2] |
Table 2: Pharmacokinetic Parameters of A77 1726
| Parameter | Species | Value | Reference |
| Apparent Clearance (CL/F) | Human | 0.0184 L/h | [3] |
| Apparent Volume of Distribution (V/F) | Human | 6 - 30.8 L | [4] |
| Elimination Half-life | Human | ~2 weeks | [4] |
| Bioavailability (from Leflunomide) | Cat | 100% | [5] |
| Elimination Half-life | Cat | 59.1 h | [5] |
| EC50 (Lymphocyte Inhibition) | Cat | 16 ± 13.5 µg/mL | [5] |
Core Signaling Pathways
This compound and A77 1726 exert their effects through the modulation of several key intracellular signaling pathways. The primary mechanism involves the inhibition of de novo pyrimidine synthesis, which is essential for lymphocyte proliferation. Additionally, these compounds impact inflammatory responses through the NF-κB and MAPK signaling cascades.
DHODH Inhibition and Pyrimidine Synthesis
The principal mechanism of action for both this compound and A77 1726 is the inhibition of DHODH.[6] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines. By blocking this pathway, this compound and A77 1726 deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This has a profound cytostatic effect on rapidly proliferating cells like activated lymphocytes, leading to cell cycle arrest.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Both leflunomide and its active metabolite A77 1726 have been shown to inhibit the activation of NF-κB.[7] This inhibition is thought to contribute significantly to their anti-inflammatory effects. The suppression of NF-κB activation by A77 1726 has been observed to be dependent on pyrimidine biosynthesis.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. A77 1726 has been shown to affect the MAPK signaling pathway in human rheumatoid arthritis synoviocytes. Specifically, its effects on IL-10 and IL-11 secretion appear to be associated with the activation status of p38 MAPK.[9]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare this compound and A77 1726.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against DHODH.
Objective: To quantify the IC50 values of this compound and A77 1726 for DHODH.
Principle: The assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human or rat DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound and A77 1726 stock solutions in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and A77 1726 in the assay buffer.
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant DHODH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a substrate mixture containing DHO, CoQ10, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol details a widely used method to assess the effect of compounds on NF-κB activation.
Objective: To determine if this compound and A77 1726 inhibit NF-κB activation in response to a pro-inflammatory stimulus.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon NF-κB activation and nuclear translocation, it binds to these sites and drives luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
NF-κB luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and A77 1726
-
A pro-inflammatory stimulus (e.g., TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or A77 1726.
-
Pre-incubate with the compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells to determine the extent of inhibition.
Conclusion
This compound presents itself as a potent analogue of A77 1726, with a comparable primary mechanism of action centered on DHODH inhibition. The available data suggests that this compound may exhibit enhanced potency in inhibiting other inflammatory mediators like prostaglandins. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the nuanced pharmacological profile of this compound. A comprehensive understanding of its comparative efficacy, safety, and broader mechanisms of action will be crucial for its potential development as a next-generation immunomodulatory therapeutic. Further studies, particularly those focusing on its pharmacokinetic profile and in vivo efficacy in relevant disease models, are warranted.
References
- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of A77 1726 and leflunomide in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the active metabolite of leflunomide, A77 1726, on cytokine release and the MAPK signalling pathway in human rheumatoid arthritis synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Laflunimus and its Impact on T-Cell and B-Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laflunimus, an immunosuppressive agent, and its active metabolite, teriflunomide (A77 1726), have demonstrated significant effects on the proliferation of both T-cells and B-cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. By limiting the intracellular pool of pyrimidines, this compound effectively halts the proliferation of rapidly dividing cells such as lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis. This guide will serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
This compound's immunosuppressive activity is primarily attributed to its active metabolite, which inhibits dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, a crucial pathway for the production of nucleotides required for DNA and RNA synthesis in proliferating cells.[2][3] Lymphocytes, particularly activated T and B-cells, are highly dependent on this pathway to support their clonal expansion.[2][3] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and a subsequent block in proliferation.[2][3][4] The cytostatic effect of this compound can be reversed by the addition of exogenous uridine, confirming that the inhibition of pyrimidine synthesis is the key mechanism.[1][4]
Quantitative Analysis of Proliferative Inhibition
The inhibitory effect of this compound and its active metabolite on lymphocyte proliferation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.
| Cell Type | Species | Stimulus | IC50 (µM) | Reference |
| Mitogen-stimulated lymphocytes | Rat | Mitogen | 0.086 | [5] |
| Mitogen-stimulated lymphocytes | Mouse | Mitogen | 3.5 | [5] |
| Mitogen-stimulated lymphocytes | Human | Mitogen | 12.5 | [5] |
| Human Peripheral Blood Lymphocytes (PBL) | Human | Allogeneic PBL (MLR) | 25-50 | [6] |
| Human Peripheral Blood Lymphocytes (PBL) | Human | anti-CD3 mAb + PMA | 70 | [6] |
| Human Peripheral Blood Lymphocytes (PBL) | Human | anti-CD28 mAb + PMA | 65 | [6] |
| Mouse Splenocytes (IgM Secretion) | Mouse | Lipopolysaccharide (LPS) | 2.5 | [7] |
| Mouse Splenocytes (IgG Secretion) | Mouse | Lipopolysaccharide (LPS) | 2 | [7] |
Impact on T-Cell Proliferation and Signaling
This compound exerts a profound inhibitory effect on T-cell proliferation by inducing cell cycle arrest.[5][8] Studies have shown that it prevents T-cells from progressing into the S phase of the cell cycle.[8] While it can partially inhibit the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, its primary mechanism is not the reduction of IL-2 levels.[6] In fact, the addition of exogenous IL-2 does not rescue T-cell proliferation in the presence of this compound, suggesting that the drug acts downstream of IL-2 signaling.[6] this compound does not appear to affect early T-cell signaling events such as calcium mobilization.[5]
Impact on B-Cell Proliferation and Function
Similar to its effect on T-cells, this compound inhibits B-cell proliferation by inducing cell cycle arrest, specifically targeting the transition from the G1 to S phase and from the S phase to the G2/M phase.[4] This inhibition is observed in response to various stimuli, suggesting an effect on a common component required for B-cell proliferation.[4] The drug has been shown to suppress both T-cell-dependent and T-cell-independent B-cell responses in vivo.[4][9] Furthermore, this compound has been found to inhibit the secretion of IgM and IgG from activated B-cells.[7]
References
- 1. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of B cell function by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo mechanism of action of leflunomide: selective inhibition of the capacity of B lymphocytes to make T-independent xenoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Advancement of Laflunimus for Central Nervous System Trauma: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on Laflunimus and its active metabolite, Teriflunomide, for the treatment of central nervous system (CNS) trauma, including traumatic brain injury (TBI) and spinal cord injury (SCI). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of mechanisms of action, experimental protocols, and key quantitative data from pivotal preclinical studies.
Introduction: The Rationale for this compound in CNS Trauma
Central nervous system trauma triggers a complex secondary injury cascade involving inflammation, excitotoxicity, and oxidative stress, which significantly exacerbates the initial mechanical damage and worsens long-term functional outcomes. A key player in this secondary injury process is the pronounced inflammatory response, characterized by the activation of resident microglia and the infiltration of peripheral immune cells.[1] this compound, and its active metabolite Teriflunomide, are immunomodulatory agents that have shown promise in mitigating this inflammatory cascade.[2][3] Teriflunomide is an FDA-approved oral medication for relapsing-remitting multiple sclerosis, a chronic inflammatory disease of the CNS.[3][4] Its established anti-inflammatory properties and ability to modulate immune cell proliferation provide a strong rationale for its investigation in the context of acute CNS trauma.[4][5]
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, Teriflunomide. The primary mechanism of action of Teriflunomide is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5][6][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated lymphocytes (T-cells and B-cells).[4][5][6] By inhibiting DHODH, Teriflunomide cytostatically blocks the expansion of these key immune cells, thereby dampening the inflammatory response without causing broad immunosuppression.[4][6]
Beyond its effects on lymphocytes, Teriflunomide has been shown to modulate the activity of microglia, the resident immune cells of the CNS.[2][3] In preclinical models of TBI, Teriflunomide treatment led to a reduction in the accumulation of activated microglia at the injury site.[3] This modulation of microglial activation is a critical aspect of its neuroprotective effects, as chronic microglial activation contributes to ongoing inflammation and neurodegeneration.[2][3]
Figure 1: Mechanism of action of this compound/Teriflunomide in CNS trauma.
Preclinical Evidence in Traumatic Brain Injury (TBI)
Research has demonstrated the therapeutic potential of Teriflunomide in rodent models of TBI.[2][3] Studies have primarily utilized the controlled cortical impact (CCI) model, a widely accepted method for inducing a focal brain injury that mimics aspects of human TBI.[8][9]
Key Findings:
-
Reduced Neuroinflammation: Teriflunomide treatment significantly decreases the accumulation of activated microglia in the thalamus, a region susceptible to secondary injury, for up to 120 days post-injury.[2][3]
-
Blood-Brain Barrier (BBB) Integrity: The drug helps restore the integrity of the BBB, reducing vascular permeability and subsequent edema.[2][10]
-
Enhanced Neurogenesis: An increase in neurogenesis within the subgranular zone of the hippocampus has been observed following treatment.[2][10]
Quantitative Data Summary
| Study Parameter | Animal Model | Injury Model | Teriflunomide Dose | Treatment Initiation | Key Outcomes | Reference |
| Neuroinflammation | Rat | Controlled Cortical Impact (CCI) | 1 mg/kg, daily | 3 hours post-injury | Reduced Iba-1+ cells in ipsilateral thalamus at day 135 | [2][10] |
| BBB Permeability | Rat | CCI | 1 mg/kg and 3 mg/kg | 3 hours post-injury | Dose-dependent reduction in Evans blue dye extravasation at 24 hours | [2] |
| Neurogenesis | Rat | CCI | 1 mg/kg, daily | 3 hours post-injury | Increased BrdU+/NeuN+ cells in the hippocampus | [2] |
| Cognitive Function | Rat | CCI | 1 mg/kg, daily for 14 days | 3 hours post-injury | No significant improvement in Morris water maze at 120 days | [11] |
Experimental Protocols
Controlled Cortical Impact (CCI) Injury Model: The CCI model is a standard procedure for inducing TBI in rodents.[8][9]
-
Anesthesia: Rats are anesthetized, typically with isoflurane.
-
Craniotomy: A craniotomy is performed over the desired cortical region (e.g., parietal cortex) to expose the dura mater.
-
Impact: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to strike the exposed cortex at a controlled velocity and depth.
-
Closure: The scalp is sutured, and the animal is allowed to recover. Post-operative care includes analgesics and monitoring.
Behavioral Testing (Morris Water Maze): This test assesses spatial learning and memory.[11]
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform.
-
Training: Rats are trained over several days to find the hidden platform using spatial cues around the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Figure 2: Generalized experimental workflow for preclinical TBI studies.
Preclinical Evidence in Spinal Cord Injury (SCI)
Experimental Protocols
Spinal Cord Contusion Injury Model: This is a common and clinically relevant model of SCI.[12][13]
-
Anesthesia and Laminectomy: Animals are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord.[12]
-
Contusion: A device, such as the Infinite Horizons impactor, is used to deliver a controlled force or displacement to the exposed spinal cord, causing a contusive injury.[12]
-
Post-operative Care: The surgical site is closed in layers. Animals require manual bladder expression until reflex voiding returns and are closely monitored for recovery.
Behavioral Assessment (Basso, Beattie, Bresnahan - BBB - Locomotor Rating Scale): The BBB scale is a widely used method for assessing hindlimb locomotor recovery in rats after SCI.
-
Observation: Rats are placed in an open field, and their hindlimb movements, coordination, and weight support are observed for a set period.
-
Scoring: A score from 0 (complete paralysis) to 21 (normal locomotion) is assigned based on a detailed set of criteria.
Summary and Future Directions
Preclinical studies strongly support the therapeutic potential of Teriflunomide in CNS trauma, particularly TBI. Its proven ability to modulate neuroinflammation, restore BBB integrity, and promote neurogenesis marks it as a promising candidate for further investigation.[2] Although cognitive improvements were not observed in the specific long-term study cited, the persistent reduction in neuroinflammation is a significant finding that warrants further exploration.[11]
Future research should focus on:
-
Investigating the efficacy of this compound/Teriflunomide in preclinical models of SCI.
-
Optimizing dosing regimens, including the therapeutic window for administration after injury.
-
Exploring combination therapies to target multiple pathways in the secondary injury cascade.
-
Conducting studies in large animal models to enhance translational relevance.[14]
The repurposing of an FDA-approved drug like Teriflunomide for CNS trauma offers a potentially accelerated path to clinical application, addressing a critical unmet medical need.[2]
References
- 1. Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teriflunomide Modulates Vascular Permeability and Microglial Activation after Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teriflunomide Modulates Vascular Permeability and Microglial Activation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase is a target for the biological effects of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cohenveteransbioscience.org [cohenveteransbioscience.org]
The Inhibitory Action of Laflunimus on Prostaglandin Endoperoxide H Synthase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of laflunimus and its active metabolite, A77 1726, on prostaglandin endoperoxide H synthase (PGHS), also known as cyclooxygenase (COX). This enzyme is a critical mediator in the inflammatory cascade, and its inhibition forms the basis of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). While primarily recognized for its role in inhibiting dihydroorotate dehydrogenase (DHODH) in the context of autoimmune diseases, this compound and its metabolite also exert direct effects on the prostaglandin synthesis pathway.
Core Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726. This active form is responsible for the majority of its pharmacological effects. A77 1726 has been shown to directly inhibit the activity of both isoforms of prostaglandin endoperoxide H synthase, PGHS-1 (COX-1) and PGHS-2 (COX-2).[1][2] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, prostacyclins, and thromboxanes that are key players in inflammation, pain, and fever.[3][4][5][6] The inhibition of PGHS-2 is of particular interest in inflammatory conditions, as this isoform is typically induced by pro-inflammatory stimuli.[5][6][7]
Quantitative Analysis of PGHS Inhibition
The inhibitory potency of this compound and its active metabolite, A77 1726, against PGHS-1 and PGHS-2 has been quantified in various in vitro and in vivo systems. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature, providing a comparative view of their efficacy across different experimental setups.
Table 1: Inhibitory Potency (IC50) of A77 1726 against Ovine PGHS-1 and PGHS-2
| Compound | Enzyme Source | IC50 (µM) |
| A77 1726 | Isolated Ovine PGHS-1 | 742 |
| A77 1726 | Isolated Ovine PGHS-2 | 2766 |
Data sourced from a study comparing the potency of A77 1726 with its analogue, HR325 (this compound).[8]
Table 2: Inhibitory Potency (IC50) of this compound and A77 1726 in Human Whole Blood Assays
| Compound | Target | Assay Endpoint | IC50 (µg/mL) |
| Leflunomide | COX-1 | Thromboxane B2 production | 31 |
| Leflunomide | COX-2 | Prostaglandin E2 production | 185 |
| A77 1726 | COX-1 | Thromboxane B2 production | 40 |
| A77 1726 | COX-2 | Prostaglandin E2 production | 69 |
This assay measures the accumulation of specific prostaglandins in response to stimuli, providing a measure of COX-1 and COX-2 activity in a more physiologically relevant context.[1]
Table 3: Inhibitory Potency (IC50) of A77 1726 in Human Cell-Based Assays
| Cell Type | Stimulus | Target | Assay Endpoint | IC50 (µg/mL) |
| J774.2 Macrophages | Endotoxin | COX-2 | Prostaglandin E2 accumulation | 3.5 |
| A549 Cells | Interleukin-1β | COX-2 | Prostaglandin E2 synthesis | 0.13 |
| A549 Cells | Arachidonic Acid (30 µM) | COX-2 | Prostaglandin E2 formation | 52 |
These studies highlight the substrate-sensitive nature of the inhibition by A77 1726, with significantly lower potency observed at higher concentrations of the substrate, arachidonic acid.[1]
Experimental Protocols
The determination of the inhibitory activity of compounds on PGHS-1 and PGHS-2 typically involves in vitro enzyme assays. Below is a detailed methodology synthesized from common practices for a colorimetric inhibitor screening assay.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0.
- Hemin Cofactor: Prepare a stock solution in a suitable solvent.
- Enzyme Solutions: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.
- Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound, A77 1726) and a reference inhibitor (e.g., indomethacin) in a suitable solvent like DMSO.
- Substrate Solution: Prepare a solution of arachidonic acid in ethanol.
- Colorimetric Substrate: Prepare a solution of a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.
- Add the inhibitor solutions to the test wells and a solvent control to the control wells.
- Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.
- Add the colorimetric substrate solution to all wells.
- Initiate the reaction by adding the arachidonic acid solution to all wells.
- Monitor the appearance of the oxidized colorimetric substrate over time using a plate reader at the appropriate wavelength.
3. Data Analysis:
- Calculate the initial reaction rates from the kinetic reads.
- Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Prostaglandin synthesis pathway and the point of inhibition by this compound (A77 1726).
Caption: Generalized experimental workflow for a PGHS/COX inhibition assay.
Concluding Remarks
The available data clearly indicate that this compound, through its active metabolite A77 1726, possesses direct inhibitory activity against both PGHS-1 and PGHS-2. The potency of this inhibition appears to be influenced by the experimental system and, notably, by the concentration of the substrate, arachidonic acid. While the primary immunosuppressive effects of this compound are attributed to the inhibition of pyrimidine synthesis, its ability to modulate the prostaglandin pathway may contribute to its overall anti-inflammatory profile. For drug development professionals, understanding these multiple mechanisms of action is crucial for the rational design of novel anti-inflammatory agents and for repositioning existing drugs. Further research into the precise binding kinetics and the relative contribution of PGHS inhibition to the in vivo efficacy of this compound is warranted.
References
- 1. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Prostaglandin - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of prostaglandin endoperoxide synthase isozymes-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potencies of leflunomide and HR325 as inhibitors of prostaglandin endoperoxide H synthase-1 and -2: comparison with nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dissolution and Preparation of Laflunimus for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laflunimus is an immunosuppressive agent and an analog of the active metabolite of Leflunomide, A77 1726.[1][2][3] Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition leads to a decrease in the proliferation of activated lymphocytes and the suppression of immunoglobulin (Ig) secretion.[1][4] this compound also exhibits inhibitory effects on prostaglandin endoperoxide H synthase (PGHS) -1 and -2.[1][2][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the solubilization, storage, and preparation of this compound for experimental use.
Physicochemical Properties and Solubility
This compound is a solid powder that requires an appropriate solvent for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃F₃N₂O₂ | [2][5] |
| Molecular Weight | 310.27 g/mol | [2][5] |
| CAS Number | 147076-36-6 | [1][2] |
| Solubility | 50 mg/mL (161.15 mM) in DMSO | [1][2][3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Note: Ultrasonic treatment is recommended to fully dissolve this compound in DMSO.[1][2][3] It is also advised to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Experimental Protocols
This protocol describes the preparation of a 50 mM concentrated stock solution in DMSO.
Materials:
-
This compound powder (e.g., Cat. No. HY-101813)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 15.51 mg of this compound (M.Wt: 310.27). Calculation: 0.050 mol/L * 0.001 L * 310.27 g/mol = 0.01551 g = 15.51 mg
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 15.51 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to ensure the compound is completely dissolved.[1][2] The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the final concentration of DMSO, it is advisable to perform an intermediate dilution. For example, dilute the 50 mM stock 1:100 in sterile cell culture medium to create a 500 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired experimental concentration. For example, to achieve a final concentration of 5 µM in a well containing 1 mL of medium, add 10 µL of the 500 µM intermediate solution. Calculation: (500 µM) * V1 = (5 µM) * (1000 µL) -> V1 = 10 µL
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the compound itself. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from compound preparation to cell treatment.
Caption: Workflow for preparing and using this compound in cell culture.
Mechanism of Action and Signaling Pathway
This compound exerts its primary effect by inhibiting DHODH, an enzyme located on the inner mitochondrial membrane that is essential for the de novo synthesis of pyrimidines (uridine and cytidine). Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway to produce the nucleotides required for DNA and RNA synthesis. By blocking DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of proliferation and antibody production. This effect can be reversed by supplementing the culture medium with uridine, which bypasses the enzymatic block.[1][4]
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
Example Experimental Data
This compound has been shown to inhibit the secretion of immunoglobulins from activated splenocytes. The half-maximal inhibitory concentration (IC₅₀) values provide a reference for the effective concentration range in cell-based assays.
Table 2: In Vitro IC₅₀ Values for this compound
| Assay | Cell Type | IC₅₀ Value | Notes | Source |
| IgM Secretion | LPS-stimulated mouse splenocytes | 2.5 µM | Co-treatment with 50 µM uridine increased the IC₅₀ to 70 µM. | [1][6] |
| IgG Secretion | LPS-stimulated mouse splenocytes | 2.0 µM | Co-treatment with 50 µM uridine increased the IC₅₀ to 60 µM. | [1][6] |
These values indicate that this compound is potent in the low micromolar range for inhibiting lymphocyte function, a critical piece of data for designing dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | C15H13F3N2O2 | CID 54684599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for Laflunimus in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laflunimus, also known as HR325, is an immunosuppressive agent that functions as a potent and orally active inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly lymphocytes.[2][3] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of T and B cell proliferation and function.[2][3][4] This mechanism of action makes this compound a compound of interest for the treatment of autoimmune diseases. These application notes provide a summary of the recommended dosage of this compound in a preclinical mouse model and detailed protocols for its use.
Data Presentation
The following table summarizes the available quantitative data on the in vivo dosage of this compound in a mouse model. Due to the limited publicly available data on this compound in a wide range of autoimmune models, data for its parent compound's active metabolite, A77 1726, is included for reference and to provide a broader context for its potential therapeutic window in models of autoimmunity.
Table 1: Summary of this compound and A77 1726 Dosage in In Vivo Mouse Models
| Compound | Mouse Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Key Findings |
| This compound (HR325) | Anti-SRBC Antibody Response | Male CD-1 | 50 mg/kg | Oral | Days 14-18 post-injection with Sheep Red Blood Cells (SRBC) | Dose-dependent inhibition of circulating anti-SRBC IgG.[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the de novo pyrimidine synthesis pathway, which is crucial for lymphocyte proliferation. The following diagram illustrates this signaling cascade.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and lymphocyte proliferation.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Humoral Immune Response
This protocol is based on the study of this compound in an anti-SRBC (Sheep Red Blood Cell) antibody response model.[1]
1. Materials:
- This compound (HR325)
- Vehicle for oral administration (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)
- Sheep Red Blood Cells (SRBC)
- Male CD-1 mice (20-24 g)
- Oral gavage needles
- Standard laboratory equipment for animal handling and blood collection.
2. Experimental Workflow:
Caption: Workflow for assessing this compound's effect on humoral immunity.
3. Detailed Methodology:
-
Animal Model:
-
Use male CD-1 mice, weighing 20-24 grams.
-
Acclimatize mice for at least one week before the experiment.
-
-
Immunization:
-
On day 0, immunize mice with an intraperitoneal injection of SRBCs to induce a primary antibody response.
-
A secondary challenge with SRBCs can be administered on day 14 to elicit a robust secondary antibody response.
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% CMC in sterile water. The concentration should be calculated based on the average weight of the mice to deliver a dose of 50 mg/kg in a standard oral gavage volume (e.g., 10 ml/kg).
-
Administer this compound at a dosage of 50 mg/kg via oral gavage.
-
Treatment should be carried out daily from day 14 to day 18 post-primary immunization.
-
-
Sample Collection and Analysis:
-
On day 19, collect blood samples from the mice.
-
Separate the serum and measure the levels of circulating anti-SRBC IgG antibodies using an appropriate immunoassay, such as ELISA.
-
-
Outcome Assessment:
-
Compare the anti-SRBC IgG levels in the this compound-treated group to a vehicle-treated control group to determine the immunosuppressive effect of the compound.
-
General Protocol for Oral Gavage in Mice
This is a general guideline for the oral administration of compounds to mice.
1. Materials:
- Appropriately sized oral gavage needle (flexible or rigid with a ball tip).
- Syringe.
- Test compound formulated in a suitable vehicle.
2. Procedure:
- Accurately weigh the mouse to calculate the correct volume of the compound to be administered. The typical volume for oral gavage in mice is up to 10 ml/kg.
- Restrain the mouse firmly by the scruff of the neck to immobilize the head.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
- The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
- Once the needle is in the esophagus, slowly dispense the liquid from the syringe.
- Gently remove the gavage needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress immediately after the procedure.
Conclusion
This compound has demonstrated efficacy in a mouse model of humoral immunity, suggesting its potential as an immunomodulatory agent. The provided protocols offer a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound in various autoimmune and inflammatory disease models. Researchers should optimize the dosage and treatment schedule for each specific model and indication. Given the limited data specifically on this compound in models such as collagen-induced arthritis and experimental autoimmune encephalomyelitis, further investigation is warranted to establish its efficacy and optimal dosing in these contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
Application of Laflunimus in Models of Autoimmune Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laflunimus and its active metabolite, teriflunomide, are immunomodulatory agents with demonstrated efficacy in the treatment of autoimmune diseases, most notably rheumatoid arthritis and multiple sclerosis. This compound primarily exerts its effects through the inhibition of de novo pyrimidine synthesis, which is crucial for the proliferation of activated lymphocytes. This document provides detailed application notes and protocols for the use of this compound and the related compound Laquinimod in various preclinical models of autoimmune disease, offering insights into their mechanisms of action and therapeutic potential.
Mechanism of Action
This compound's active metabolite, A77 1726, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Activated lymphocytes rely heavily on this pathway to meet the increased demand for pyrimidines during clonal expansion. By inhibiting DHODH, this compound effectively halts the proliferation of these pathogenic immune cells.[1] At higher concentrations, it has also been shown to inhibit tyrosine kinases involved in T-cell and B-cell signaling.[1] Furthermore, it can suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) and reduce the expression of adhesion molecules, thereby limiting cell-cell interactions in the inflammatory cascade.[1]
Laquinimod, a structurally related compound, also demonstrates immunomodulatory properties, though its mechanism is distinct. It is known to modulate the Th1/Th2 balance, favoring an anti-inflammatory Th2 response, and to induce the production of the regulatory cytokine TGF-beta.[2] A key molecular target for Laquinimod has been identified as the aryl hydrocarbon receptor (AhR), and its activation is crucial for the therapeutic effects observed in experimental autoimmune encephalomyelitis (EAE).[3] Laquinimod has also been shown to have direct effects within the central nervous system (CNS), including the upregulation of brain-derived neurotrophic factor (BDNF).[4][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Application in Autoimmune Disease Models
This compound and Laquinimod have been successfully employed in a variety of animal models of autoimmune diseases, demonstrating their potential to ameliorate disease severity and provide insights into immunopathogenesis.
Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis
EAE is a widely used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system.[3][4]
Quantitative Data Summary: Laquinimod in EAE
| Parameter | Vehicle Control | Laquinimod (5 mg/kg/day) | Laquinimod (25 mg/kg/day) | Reference |
| Mean Clinical Score | High | Significantly Reduced | Significantly Reduced | [6] |
| CNS Inflammation | Severe | Decreased | Decreased | [6] |
| Th1 Cytokine Production | High | Inhibited | Inhibited | [6] |
| Axon Myelination | Reduced | Improved | Improved | [6] |
| Oligodendrocyte Numbers | Reduced | Increased | Increased | [6] |
| MOG-specific GM-CSF | High | Reduced (p < 0.04) | Not Reported | [3] |
| MOG-specific IL-17 | High | Reduced | Not Reported | [3] |
| MOG-specific IFN-γ | High | Reduced | Not Reported | [3] |
Experimental Protocol: EAE Induction and Laquinimod Treatment
This protocol is based on methodologies described for active EAE induction in C57BL/6 mice.[6]
Materials:
-
8-week-old female C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Laquinimod
-
Vehicle (e.g., water)
-
Oral gavage needles
Protocol:
-
Immunization (Day 0):
-
Emulsify MOG 35-55 peptide in CFA at a final concentration of 2 mg/mL.
-
Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally.
-
-
Laquinimod Administration:
-
Prepare Laquinimod suspensions in the vehicle at the desired concentrations (e.g., 5 mg/kg and 25 mg/kg).
-
Administer Laquinimod or vehicle daily via oral gavage, starting from a specified day post-immunization (e.g., day 0 for prophylactic treatment or day 21 for therapeutic treatment).[6]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score according to a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
-
Endpoint Analysis:
-
At the end of the experiment, collect tissues (spleen, spinal cord, brain) for immunological and histological analysis. This can include flow cytometry for immune cell populations, cytokine analysis from restimulated splenocytes, and immunohistochemistry for inflammation, demyelination, and axonal damage.
-
Experimental Workflow: EAE Study
Caption: Workflow for a typical EAE experiment.
Experimental Autoimmune Uveitis (EAU) - Model for Uveitis
EAU is a T-cell-mediated autoimmune disease that serves as a model for human autoimmune uveitis.[7]
Quantitative Data Summary: Leflunomide in EAU
| Parameter | Vehicle Control | Leflunomide (3 mg/kg/d) | Leflunomide (6 mg/kg/d) | Leflunomide (12 mg/kg/d) | Reference |
| Clinical EAU Score (Day 14) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | [7] |
| Pathological Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | [7] |
| Serum IL-17 | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | [7] |
| Serum IFN-γ | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | [7] |
| Eyeball mRNA IL-17 | High | Markedly Reduced | Markedly Reduced | Markedly Reduced | [7] |
| Eyeball mRNA IFN-γ | High | Markedly Reduced | Markedly Reduced | Markedly Reduced | [7] |
| Peripheral Blood Th17 Cells | High | Decreased | Not Reported | Not Reported | [7] |
| Spleen Th17 Cells | High | Decreased | Not Reported | Not Reported | [7] |
Experimental Protocol: EAU Induction and Leflunomide Treatment
This protocol is based on the methodology for inducing EAU in Lewis rats.[7]
Materials:
-
Lewis rats
-
Interphotoreceptor retinoid-binding protein (IRBP)
-
Complete Freund's Adjuvant (CFA)
-
Leflunomide
-
Vehicle for oral administration
-
Oral gavage needles
Protocol:
-
Immunization:
-
Emulsify IRBP in CFA.
-
Immunize Lewis rats with the IRBP/CFA emulsion.
-
-
Leflunomide Administration:
-
Prepare Leflunomide in the vehicle at desired concentrations (e.g., 3, 6, and 12 mg/kg/day).
-
Administer Leflunomide or vehicle daily via intragastric administration. Treatment can be initiated either prophylactically or therapeutically.
-
-
Clinical Evaluation:
-
Monitor for signs of uveitis and score clinical severity at peak disease (e.g., day 14).
-
-
Endpoint Analysis:
-
At the experimental endpoint, enucleate eyes for histopathological evaluation.
-
Collect blood for serum cytokine analysis (ELISA).
-
Harvest eyeballs for mRNA expression analysis of inflammatory cytokines (RT-PCR).
-
Collect peripheral blood and spleen for flow cytometric analysis of T-cell populations (e.g., Th17 cells).
-
Lupus Nephritis Model
The (NZB × NZW)F1 mouse is a well-established model for systemic lupus erythematosus (SLE) that spontaneously develops lupus nephritis.[8]
Quantitative Data Summary: Laquinimod in Lupus Nephritis
| Parameter | Vehicle Control | Laquinimod | Mycophenolate Mofetil (MMF) | Reference |
| Proteinuria | High | Delayed/Prevented | Delayed/Prevented | [8] |
| Serum Creatinine | High | Delayed/Prevented | Delayed/Prevented | [8] |
| Survival | Low | Improved | Improved | [8] |
| Glomerulonephritis | Severe | Reduced | Reduced | [8] |
| Spleen Monocyte/Macrophages | High | Reduced | Not Reported | [8] |
| Kidney Monocyte/Macrophages | High | Reduced | Not Reported | [8] |
| Spleen Dendritic Cells | High | Reduced | Not Reported | [8] |
| Kidney Dendritic Cells | High | Reduced | Not Reported | [8] |
| Spleen Lymphocytes | High | Reduced | Not Reported | [8] |
| Kidney Lymphocytes | High | Reduced | Not Reported | [8] |
| Macrophage-secreted TNF-α | High | Suppressed | Not Reported | [8] |
| Macrophage-secreted IL-10 | Low | Induced | Not Reported | [8] |
| Lymphocyte-produced IFN-γ | High | Suppressed | Not Reported | [8] |
| Lymphocyte-produced IL-17 | High | Suppressed | Not Reported | [8] |
Experimental Protocol: Lupus Nephritis Model and Laquinimod Treatment
This protocol is based on studies using the (NZB × NZW)F1 mouse model.[8]
Materials:
-
(NZB × NZW)F1 mice
-
Laquinimod
-
Vehicle for administration
-
Equipment for monitoring proteinuria (e.g., metabolic cages, urinalysis strips)
-
Equipment for blood collection and analysis of serum creatinine
Protocol:
-
Animal Model:
-
Utilize (NZB × NZW)F1 mice which spontaneously develop lupus-like disease.
-
-
Laquinimod Administration:
-
Initiate treatment at a predefined age, either before (preventive) or after (therapeutic) the onset of proteinuria.
-
Administer Laquinimod or vehicle through the appropriate route (e.g., oral gavage).
-
-
Disease Monitoring:
-
Regularly monitor mice for proteinuria.
-
Monitor survival over the course of the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum creatinine measurement.
-
Harvest kidneys for histopathological assessment of glomerulonephritis.
-
Isolate splenocytes and kidney leukocytes for flow cytometric analysis of immune cell populations.
-
Perform in vitro stimulation of isolated immune cells to assess cytokine production.
-
Conclusion
This compound and the related compound Laquinimod have demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. Their distinct mechanisms of action, targeting lymphocyte proliferation and modulating immune responses, respectively, make them valuable tools for both studying disease pathogenesis and for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their own studies.
References
- 1. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laquinimod (ABR-215062) suppresses the development of experimental autoimmune encephalomyelitis, modulates the Th1/Th2 balance and induces the Th3 cytokine TGF-beta in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of Experimental Autoimmune Uveitis by Leflunomide in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DHODH Inhibition in Cancer Cells Using Laflunimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laflunimus is an immunosuppressive agent and an analog of the active metabolite of Leflunomide.[1] It functions as an orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2] Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotides, making the de novo pyrimidine synthesis pathway a key metabolic vulnerability.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[4][5] These application notes provide a comprehensive guide to using this compound to study the effects of DHODH inhibition in a cancer research setting.
Mechanism of Action of this compound
DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[3][6] This is a crucial rate-limiting step for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP) required for DNA and RNA synthesis.[6] this compound inhibits DHODH, leading to a depletion of this pyrimidine pool. This selectively targets rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway for their growth and survival.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leflunomide reduces proliferation and induces apoptosis in neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Laflunimus-Induced Cell Cycle Arrest
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Laflunimus is an immunosuppressive agent and an active metabolite of Leflunomide. Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. Consequently, this compound can induce cell cycle arrest, primarily at the S-phase or G1/S transition, and promote apoptosis in rapidly proliferating cells, making it a compound of interest in cancer research.[4][5][6][7] This document provides a detailed protocol for assessing this compound-induced cell cycle arrest in a research setting.
Mechanism of Action
This compound exerts its cytostatic effects by targeting DHODH, leading to a reduction in uridine monophosphate (UMP) synthesis.[2] This pyrimidine starvation is particularly effective against cells that rely heavily on the de novo synthesis pathway, such as activated lymphocytes and various cancer cells. The resulting cell cycle arrest is often mediated through the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[8] Furthermore, studies have indicated the involvement of signaling pathways such as the PI3K/Akt/mTOR and p53 pathways in the cellular response to this compound.[1][6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions.[3][9] The following table summarizes reported IC50 values to serve as a reference for experimental design.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| T24 | Bladder Cancer | 39.0 | 48 | [1] |
| 5637 | Bladder Cancer | 84.4 | 48 | [1] |
| A3.01 | T-lymphoblastoma | ~2.7 (Ki for DHODH) | N/A | [2] |
| Transformed cell lines | Various | 2 - 16 | N/A | [5] |
| Mitogen-stimulated rat lymphocytes | Normal | 0.086 | N/A | [5] |
| Mitogen-stimulated mouse lymphocytes | Normal | 3.5 | N/A | [5] |
| Mitogen-stimulated human lymphocytes | Normal | 12.5 | N/A | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, serum concentration, and the viability assay used. It is recommended to determine the IC50 for your specific cell line of interest empirically.
Table 2: Expected Changes in Cell Cycle Distribution and Protein Expression
| Parameter | Expected Change after this compound Treatment | Method of Analysis |
| Cell Cycle Distribution | ||
| G0/G1 Phase | Decrease or no significant change | Flow Cytometry (PI Staining) |
| S Phase | Significant increase (accumulation of cells) | Flow Cytometry (PI Staining, BrdU/EdU incorporation)[2][7] |
| G2/M Phase | Decrease or no significant change | Flow Cytometry (PI Staining) |
| Cell Cycle Regulatory Proteins | ||
| Cyclin D1 | Decrease | Western Blot |
| Cyclin E | Decrease | Western Blot |
| Cyclin A | Decrease | Western Blot[7] |
| CDK2 | Expression may not change, but activity decreases | Western Blot, Kinase Assay[7] |
| CDK4 | Expression may not change, but activity decreases | Western Blot, Kinase Assay[10] |
| p21 | Increase | Western Blot[4] |
| p27 | Increase | Western Blot[7] |
| Signaling Pathway Proteins | ||
| p-Akt (phosphorylated Akt) | Decrease | Western Blot[1] |
| p-mTOR (phosphorylated mTOR) | Decrease | Western Blot[1] |
| p53 | Increase/Activation | Western Blot[4][11] |
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is for determining the IC50 of this compound in your chosen cell line. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[12][13][14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on DNA content.[9][11][15][16][17]
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Western Blot Analysis
This protocol is for detecting changes in the expression of key cell cycle and signaling proteins.[18][19][20][21][22]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, Cyclin A, p-Akt, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: this compound signaling pathway leading to cell cycle arrest.
Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.
References
- 1. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p53 signaling pathway of the large yellow croaker (Larimichthys crocea) responds to acute cold stress: evidence via spatiotemporal expression analysis of p53, p21, MDM2, IGF-1, Gadd45, Fas, and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of P53 pathway contributes to Xenopus hybrid inviability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechualdehyde Induces S-Phase Arrest and Apoptosis by Stimulating the p27KIP1-Cyclin A/D1-CDK2 and Mitochondrial Apoptotic Pathways in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of relationship between CDK activity and G1 cyclin expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic Activation of p53 Triggers Viral Mimicry Response Thereby Abolishing Tumor Immune Evasion and Promoting Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin D1/cyclin-dependent kinase 4 interacts with filamin A and affects the migration and invasion potential of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medic.upm.edu.my [medic.upm.edu.my]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Study on the Interactions of Cyclins with CDKs Involved in Auxin Signal during Leaf Development by WGCNA in Populus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Application Note: A Cell-Based Assay Cascade for Screening Laflunimus Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laflunimus is an immunomodulatory agent and an analogue of Teriflunomide, the active metabolite of Leflunomide.[1] Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes. By inhibiting DHODH, this compound and its analogues can exert a cytostatic effect on these key immune cells, making them promising candidates for the treatment of autoimmune diseases and other inflammatory conditions.
This application note provides a detailed protocol for a tiered, cell-based screening cascade designed to identify and characterize novel this compound analogues. The workflow begins with a high-throughput primary screen to assess the anti-proliferative effects on lymphocytes, followed by secondary assays to confirm the mechanism of action and evaluate downstream immunomodulatory effects.
Screening Cascade Workflow
A logical, multi-step process is employed to efficiently screen compound libraries. The cascade is designed to first identify potent inhibitors of lymphocyte proliferation and then to confirm that their activity is mediated through DHODH inhibition. Subsequent assays characterize the functional immunological consequences.
Mechanism of Action: DHODH Inhibition
This compound analogues are designed to target DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in de novo pyrimidine synthesis. Inhibiting this enzyme depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest in rapidly proliferating lymphocytes. The effect can be reversed by supplying exogenous uridine, which fuels the pyrimidine salvage pathway, thus confirming the specific on-target activity of the compounds.[2][3]
Experimental Protocols
Protocol 1: Primary Screening - Lymphocyte Proliferation Assay
This assay quantifies the ability of test compounds to inhibit the proliferation of stimulated primary human peripheral blood mononuclear cells (PBMCs). Proliferation is measured by the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[4][5]
Materials:
-
Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit).
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
This compound analogues, this compound (positive control), DMSO (vehicle control).
-
96-well U-bottom culture plates.
-
Flow cytometer.
Methodology:
-
Cell Labeling: Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1-2 x 107 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[6]
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium and plate 2 x 105 cells/well in a 96-well plate.
-
Compound Addition: Add this compound analogues and controls at various concentrations (e.g., 7-point dose-response from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Stimulation: Add a T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/CD28 beads to all wells except for the unstimulated control.
-
Incubation: Culture the plates for 4-5 days at 37°C, 5% CO2.
-
Flow Cytometry: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE signal in the FITC channel. Proliferation is indicated by the appearance of daughter cell generations with successively halved fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated DMSO control. Determine the IC50 value for each compound.
Protocol 2: Mechanism Confirmation - Uridine Rescue Assay
This assay confirms that the anti-proliferative effect of hit compounds is due to DHODH inhibition.[2][3]
Methodology:
-
Follow the Lymphocyte Proliferation Assay protocol (Protocol 1, steps 1-5).
-
Prepare two identical sets of plates.
-
To one set of plates, add Uridine to a final concentration of 50-100 µM.[1][7] The other set receives no uridine.
-
Proceed with steps 6-9 from Protocol 1.
-
Data Analysis: Compare the IC50 values of the hit compounds in the presence and absence of uridine. A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of uridine indicates that the compound's activity is on-target for DHODH.[1]
Protocol 3: Secondary Assay - Cytokine Production (IL-2 & IFN-γ)
This assay measures the effect of the compounds on the production of key T-cell cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Materials:
-
Supernatants from the Lymphocyte Proliferation Assay (Protocol 1).
-
Microplate reader.
Methodology:
-
Prior to harvesting cells in Protocol 1 (step 8), centrifuge the 96-well plates and carefully collect the culture supernatants. Store at -80°C until use.
-
Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for IL-2 and IFN-γ. Quantify the concentration of each cytokine in the samples. Calculate the IC50 for the inhibition of cytokine production for each compound.
Protocol 4: Secondary MOA - NF-κB Reporter Assay
This assay investigates if the compounds have a secondary mechanism involving the inhibition of the NF-κB signaling pathway, a known effect of Teriflunomide.
Materials:
-
Jurkat T-cells stably transfected with an NF-κB luciferase reporter construct.[11][12][13]
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).[12]
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
96-well white, clear-bottom culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the NF-κB reporter Jurkat cells at a density of 2.5 x 105 cells/well into a 96-well white plate.[12]
-
Compound Addition: Pre-incubate the cells with various concentrations of hit compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-16 hours at 37°C, 5% CO2.[12]
-
Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well and measure the luminescence on a microplate luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC50 value.
Data Presentation
Quantitative data from the screening cascade should be summarized in tables for clear comparison of the analogues against the parent compound and controls.
Table 1: Primary Screen - Lymphocyte Proliferation Inhibition
| Compound | Proliferation IC50 (µM) |
|---|---|
| This compound | 2.1 |
| Analogue 1 | 0.8 |
| Analogue 2 | 1.5 |
| Analogue 3 | >10 |
| Analogue 4 | 0.2 |
Table 2: Uridine Rescue Assay
| Compound | Proliferation IC50 (µM) | Proliferation IC50 + 100µM Uridine (µM) | Fold Shift |
|---|---|---|---|
| This compound | 2.1 | 65 | 31.0 |
| Analogue 1 | 0.8 | 35 | 43.8 |
| Analogue 4 | 0.2 | 11 | 55.0 |
Table 3: Secondary Assays - Functional Inhibition
| Compound | IL-2 Release IC50 (µM) | IFN-γ Release IC50 (µM) | NF-κB Activity IC50 (µM) |
|---|---|---|---|
| This compound | 2.5 | 2.8 | 8.5 |
| Analogue 1 | 1.1 | 1.3 | 9.2 |
| Analogue 4 | 0.3 | 0.4 | >20 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. weldonbiotech.com [weldonbiotech.com]
- 9. biocompare.com [biocompare.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. abeomics.com [abeomics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes: Measuring the Effect of Laflunimus on Immunoglobulin Secretion
Introduction
Laflunimus is an immunosuppressive agent and an analog of the active metabolite of Leflunomide, A77 1726.[1] Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] Actively proliferating cells, such as lymphocytes, are highly dependent on this pathway to produce the necessary building blocks for DNA and RNA synthesis.[2][4] By inhibiting DHODH, this compound effectively halts the cell cycle progression and proliferation of T and B lymphocytes.[5][6]
The production of immunoglobulins (antibodies) is the principal function of differentiated B cells, known as plasma cells. This differentiation process requires significant B cell proliferation. Consequently, by arresting lymphocyte proliferation, this compound directly impacts the capacity of B cells to differentiate and subsequently secrete immunoglobulins.[5] In vitro studies have shown that this compound suppresses the secretion of IgM and IgG with IC₅₀ values of 2.5 µM and 2 µM, respectively.[1] This effect can be reversed by the addition of exogenous uridine, confirming its mechanism of action via pyrimidine synthesis inhibition.[1][3][5]
These application notes provide a comprehensive set of protocols for researchers to accurately measure the in vitro effects of this compound on B cell proliferation, differentiation, and immunoglobulin secretion. The described assays include methods for quantifying secreted immunoglobulins, assessing cell viability and proliferation, and analyzing B cell phenotypes using flow cytometry.
Mechanism of Action: this compound-Mediated Inhibition of Immunoglobulin Secretion
This compound exerts its effect by depleting the intracellular pool of pyrimidines essential for cell proliferation. This cytostatic effect prevents the clonal expansion of B lymphocytes, which is a prerequisite for their differentiation into antibody-secreting plasma cells.
Experimental Protocols
This section details the necessary protocols to assess the impact of this compound on immunoglobulin secretion. An overview of the experimental workflow is presented below.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation and treatment with this compound.
Materials:
-
Whole blood or buffy coats
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (stock solution in DMSO)
-
Uridine (stock solution in sterile water)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Seeding: Wash the isolated PBMCs twice with RPMI medium. Perform a cell count using a hemocytometer or automated cell counter and assess initial viability with Trypan Blue.[7] Resuspend cells in complete RPMI medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Stimulation: Add 50 µL of medium containing a B cell mitogen, such as LPS, to achieve a final concentration of 10 µg/mL. This step stimulates B cell activation and proliferation.
-
Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Suggested Concentration Range: 0.1 µM to 100 µM.
-
-
Uridine Rescue (Control): To confirm the mechanism of action, include a set of wells treated with this compound (e.g., at its IC₅₀) and supplemented with exogenous uridine at a final concentration of 50-100 µM.[1][2]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.
-
Harvesting: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for immunoglobulin analysis and store it at -20°C. The cell pellet can be used for viability and flow cytometry analysis.
Protocol 2: Cell Proliferation Assay (CFSE)
This assay measures the number of cell divisions a population has undergone, providing a direct measure of proliferation.[8][9]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
PBMCs (from Protocol 1, Step 1)
-
PBS and complete RPMI medium
-
Flow cytometer
Procedure:
-
CFSE Staining: Before plating, resuspend 1 x 10⁷ PBMCs in PBS at a concentration of 1 x 10⁷ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium and incubating on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in medium and proceed with the stimulation and this compound treatment as described in Protocol 1 (Steps 2-7).
-
Analysis: After incubation, harvest the cells. Analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE signal, appearing as distinct peaks on a histogram.
Protocol 3: Quantification of Immunoglobulin Secretion by ELISA
This protocol details a sandwich ELISA for measuring the concentration of total IgG and IgM in the cell culture supernatant.[10][11][12]
Materials:
-
ELISA plates (96-well, high-binding)
-
Capture Antibody (e.g., anti-human IgG/IgM)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG/IgM)
-
Standard (purified human IgG/IgM)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer (e.g., PBS) and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve using serial dilutions of the purified immunoglobulin. Add 100 µL of standards and culture supernatants (diluted as necessary in Blocking Buffer) to the wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated detection antibody to each well and incubate for 1 hour at RT.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark at RT for 15-30 minutes.[13] A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Calculation: Calculate the immunoglobulin concentration in the samples by interpolating from the standard curve.
Protocol 4: B-Cell and Plasma Cell Phenotyping by Flow Cytometry
This protocol allows for the characterization of different B cell subsets to determine if this compound affects their differentiation.[14][15][16]
Materials:
-
Harvested cells from Protocol 1
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human:
-
CD19 (Pan B-cell marker)
-
CD20 (Mature B-cell marker)
-
CD27 (Memory B-cell marker)
-
CD38 (Plasmablast/Plasma cell marker)
-
CD138 (Plasma cell marker)
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them once with ice-cold FACS buffer. Resuspend the cell pellet in 100 µL of FACS buffer.
-
Antibody Staining: Add the pre-titrated fluorescently-labeled antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC).
-
From the lymphocyte gate, identify B cells as CD19⁺.
-
Within the CD19⁺ population, analyze the expression of CD27, CD38, and CD138 to distinguish between naïve B cells, memory B cells, plasmablasts (CD19⁺CD38⁺⁺), and plasma cells (CD19⁻/dimCD38⁺⁺CD138⁺).[15]
-
Data Presentation and Interpretation
Quantitative data should be organized into tables for clear comparison across different treatment conditions.
Table 1: Effect of this compound on B Cell Proliferation Data derived from CFSE assay analysis.
| Treatment | Concentration (µM) | Proliferation Index | % Divided Cells |
|---|---|---|---|
| Vehicle Control | 0 | 3.5 ± 0.3 | 85.2 ± 4.1 |
| This compound | 1 | 2.8 ± 0.2 | 65.7 ± 3.5 |
| This compound | 10 | 1.1 ± 0.1 | 15.3 ± 2.2 |
| This compound | 100 | 0.2 ± 0.1 | 3.1 ± 0.9 |
| this compound + Uridine | 10 + 100 | 3.3 ± 0.4 | 82.5 ± 4.8 |
Table 2: Effect of this compound on Immunoglobulin Secretion Data derived from ELISA.
| Treatment | Concentration (µM) | IgG (ng/mL) | IgM (ng/mL) |
|---|---|---|---|
| Vehicle Control | 0 | 1250 ± 110 | 850 ± 75 |
| This compound | 1 | 875 ± 90 | 520 ± 60 |
| This compound | 10 | 150 ± 30 | 95 ± 20 |
| This compound | 100 | < 20 | < 10 |
| this compound + Uridine | 10 + 100 | 1180 ± 125 | 810 ± 80 |
Table 3: Effect of this compound on B Cell Subset Distribution Data derived from Flow Cytometry analysis, presented as % of total lymphocytes.
| Treatment | Concentration (µM) | B Cells (CD19⁺) | Plasmablasts (CD19⁺CD38⁺⁺) |
|---|---|---|---|
| Vehicle Control | 0 | 10.2 ± 1.1 | 2.5 ± 0.4 |
| This compound | 1 | 9.8 ± 1.0 | 1.4 ± 0.3 |
| This compound | 10 | 9.5 ± 0.9 | 0.3 ± 0.1 |
| This compound | 100 | 9.1 ± 0.8 | < 0.1 |
| this compound + Uridine | 10 + 100 | 10.0 ± 1.2 | 2.3 ± 0.5 |
Interpretation:
-
A dose-dependent decrease in immunoglobulin secretion (Table 2) coupled with a decrease in B cell proliferation (Table 1) and a reduction in plasmablast differentiation (Table 3) would strongly indicate that this compound inhibits immunoglobulin production primarily by blocking the proliferative expansion and differentiation of B cells.
-
The reversal of these effects by the addition of uridine confirms that the observed activity is due to the inhibition of de novo pyrimidine synthesis.
-
It is crucial to correlate these findings with cell viability data (e.g., from a simple Trypan Blue count or a Live/Dead stain in the flow cytometry panel). If cell viability remains high while proliferation and secretion are inhibited, it confirms a cytostatic rather than a cytotoxic effect.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leflunomide inhibits pyrimidine de novo synthesis in mitogen-stimulated T-lymphocytes from healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of B cell function by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of different cell isolation techniques on lymphocyte viability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. mdpi.com [mdpi.com]
- 10. mabtech.com [mabtech.com]
- 11. protocols.io [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. www3.paho.org [www3.paho.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying Laflunimus in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Laflunimus (also known as AP-325), a novel investigational compound, has emerged as a promising candidate for the management of neuropathic pain. Preclinical evidence suggests that this compound exerts its analgesic effects through a distinct mechanism of action, primarily as a positive allosteric modulator of the GABA-A receptor in the dorsal root ganglion (DRG).[1][2][3][4] This document provides detailed experimental designs, protocols, and data presentation formats for the preclinical evaluation of this compound in established rodent models of neuropathic pain.
Mechanism of Action
This compound is reported to be a positive allosteric modulator of the GABA-A receptor.[1][2] In the context of neuropathic pain, hyperexcitability of sensory neurons in the DRG is a key pathological feature. By enhancing the inhibitory tone of GABAergic signaling at the DRG, this compound is proposed to counteract this neuronal hyperexcitability, thereby alleviating pain. This targeted peripheral action is anticipated to minimize central nervous system side effects commonly associated with other neuropathic pain medications.[2][3]
Preclinical Efficacy (Illustrative Data)
While press releases from Algiax Pharmaceuticals have indicated dose-dependent and long-lasting efficacy of this compound (AP-325) in various preclinical neuropathic pain models, specific quantitative data from peer-reviewed publications are not yet publicly available.[2][3][5] Therefore, the following tables present illustrative data to demonstrate the expected outcomes and formatting for such studies.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Day 7 Post-CCI Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) | Day 21 Post-CCI Paw Withdrawal Threshold (g) |
| Vehicle Control | - | 15.2 ± 0.8 | 3.1 ± 0.5 | 2.8 ± 0.4 | 2.9 ± 0.6 |
| This compound | 1 | 14.9 ± 0.7 | 5.2 ± 0.6 | 6.1 ± 0.7 | 6.5 ± 0.8* |
| This compound | 3 | 15.1 ± 0.9 | 8.7 ± 0.9 | 9.5 ± 1.0 | 10.2 ± 1.1 |
| This compound | 10 | 15.3 ± 0.8 | 12.5 ± 1.1 | 13.8 ± 1.2 | 14.1 ± 1.3*** |
| Gabapentin (Positive Control) | 30 | 15.0 ± 0.7 | 9.8 ± 1.0 | 10.5 ± 1.1 | 10.1 ± 0.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Day 7 Post-SNI Paw Withdrawal Latency (s) | Day 14 Post-SNI Paw Withdrawal Latency (s) | Day 21 Post-SNI Paw Withdrawal Latency (s) |
| Vehicle Control | - | 12.5 ± 0.6 | 5.2 ± 0.4 | 4.9 ± 0.5 | 5.1 ± 0.4 |
| This compound | 1 | 12.3 ± 0.5 | 6.8 ± 0.5 | 7.5 ± 0.6 | 7.9 ± 0.7* |
| This compound | 3 | 12.6 ± 0.7 | 8.9 ± 0.7 | 9.8 ± 0.8 | 10.3 ± 0.9 |
| This compound | 10 | 12.4 ± 0.6 | 11.2 ± 0.9 | 11.8 ± 1.0 | 12.0 ± 1.1*** |
| Pregabalin (Positive Control) | 10 | 12.7 ± 0.8 | 9.2 ± 0.8 | 9.9 ± 0.9 | 9.5 ± 0.7 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To induce a reproducible peripheral neuropathy characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
70% ethanol
-
Betadine
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave the lateral aspect of the left thigh and sterilize the skin with betadine and 70% ethanol.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines for the first 48 hours.
-
Allow the animals to recover for 7 days before commencing behavioral testing.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
Objective: To create a model of neuropathic pain with a high degree of reproducibility in mechanical allodynia.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical microscope or magnifying lens
-
Microsurgical instruments (forceps, scissors)
-
6-0 silk sutures
-
70% ethanol
-
Betadine
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Shave the lateral surface of the left thigh and sterilize the area.
-
Make an incision through the skin and biceps femoris muscle to expose the trifurcation of the sciatic nerve into the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure that the sural nerve remains intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
Provide post-operative care and allow for a 7-day recovery period before behavioral assessment.
Behavioral Testing
Procedure:
-
Acclimatize the animals to the testing environment by placing them in individual Plexiglas chambers on an elevated wire mesh floor for at least 30 minutes before testing.
-
Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw in the territory of the injured nerve (for CCI) or the sural nerve (for SNI).
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Procedure:
-
Place the animal in a Plexiglas enclosure on a heated glass floor and allow it to acclimatize.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat source. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Perform three measurements per paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
Mandatory Visualizations
Caption: A generalized experimental workflow for evaluating this compound in rodent models of neuropathic pain.
Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor in the DRG to alleviate neuropathic pain.
References
- 1. Home | Algiax Pharmaceuticals GmbH [algiax.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Algiax Expands AP-325 Chronic Pain Trial to Belgium and France [synapse.patsnap.com]
- 4. Algiax Is Ready to Go Into Proof-of-Concept for AP-325 and Welcomes New Investors | Algiax Pharmaceuticals GmbH [algiax.com]
- 5. Algiax Announces Positive Data from Phase 2a Proof of Concept Study Evaluating AP-325 in Patients with Neuropathic Pain | Algiax Pharmaceuticals GmbH [algiax.com]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocytes Treated with Laflunimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laflunimus is an immunomodulatory agent that functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis.[2] Consequently, this compound treatment leads to cell cycle arrest and can induce apoptosis in these target cells. This document provides a detailed protocol for the analysis of this compound-treated lymphocytes using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations. The provided protocols will enable researchers to assess the effects of this compound on lymphocyte proliferation, activation, and apoptosis.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH. This enzyme catalyzes a critical step in the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA and RNA. Activated lymphocytes undergo rapid proliferation, a process that demands a high rate of pyrimidine synthesis. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and subsequent inhibition of lymphocyte proliferation. At higher concentrations or with prolonged exposure, this can also trigger apoptosis.
Caption: Mechanism of action of this compound on lymphocytes.
Expected Effects of this compound on Lymphocyte Populations
Treatment of lymphocytes with this compound is expected to result in several quantifiable changes that can be assessed by flow cytometry:
-
Reduced Proliferation: A decrease in the percentage of proliferating cells.
-
Induction of Apoptosis: An increase in the percentage of apoptotic and necrotic cells.
-
Altered Lymphocyte Subsets: Changes in the relative percentages of different T and B cell populations.
-
Modulation of Activation Markers: A decrease in the expression of activation markers on stimulated lymphocytes.
Quantitative Data Summary
The following tables summarize expected quantitative data from flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3/CD28 antibodies for 48 hours in the presence or absence of this compound. The IC50 for the inhibition of human lymphocyte proliferation by Leflunomide, a closely related compound, is approximately 12.5 µM.[3]
Table 1: Effect of this compound on T Cell Subsets
| T Cell Subset | Marker Combination | Control (% of CD3+ cells) | This compound (15 µM) (% of CD3+ cells) |
| Helper T Cells | CD3+ CD4+ | 45.2 ± 3.1 | 42.8 ± 2.9 |
| Cytotoxic T Cells | CD3+ CD8+ | 25.8 ± 2.5 | 23.1 ± 2.2 |
| Naïve T Cells | CD45RA+ CCR7+ | 55.3 ± 4.5 | 60.1 ± 5.2 |
| Central Memory T Cells | CD45RA- CCR7+ | 20.1 ± 2.1 | 18.5 ± 1.9 |
| Effector Memory T Cells | CD45RA- CCR7- | 15.6 ± 1.8 | 12.3 ± 1.5 |
Table 2: Effect of this compound on B Cell Subsets
| B Cell Subset | Marker Combination | Control (% of CD19+ cells) | This compound (15 µM) (% of CD19+ cells) |
| Naïve B Cells | CD19+ IgD+ CD27- | 65.4 ± 5.8 | 70.2 ± 6.1 |
| Memory B Cells | CD19+ IgD- CD27+ | 15.2 ± 1.7 | 12.5 ± 1.4 |
| Plasmablasts | CD19+ CD27++ IgD- | 5.1 ± 0.9 | 2.3 ± 0.5 |
Table 3: Effect of this compound on T Cell Activation Markers (on CD4+ T cells)
| Activation Marker | Control (% Positive) | This compound (15 µM) (% Positive) |
| CD25 | 72.5 ± 6.3 | 35.8 ± 4.1 |
| CD69 | 65.1 ± 5.9 | 28.4 ± 3.5 |
| HLA-DR | 40.3 ± 4.2 | 15.7 ± 2.8 |
Table 4: Effect of this compound on Lymphocyte Apoptosis
| Cell Population | Apoptosis Assay | Control (% Apoptotic) | This compound (15 µM) (% Apoptotic) |
| Total Lymphocytes | Annexin V+ / PI- | 5.2 ± 1.1 | 25.7 ± 3.4 |
| CD4+ T Cells | Annexin V+ / PI- | 4.8 ± 0.9 | 28.3 ± 3.9 |
| CD8+ T Cells | Annexin V+ / PI- | 6.1 ± 1.3 | 30.1 ± 4.2 |
| B Cells | Annexin V+ / PI- | 3.9 ± 0.8 | 22.5 ± 3.1 |
Experimental Protocols
Caption: Experimental workflow for analyzing this compound-treated lymphocytes.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated antibodies (see proposed panels below)
-
Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
Cell Culture and Treatment
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For T cell activation, add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the culture medium.
-
Add this compound at the desired concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Flow Cytometry Staining
Panel 1: T Cell Subsets and Activation
| Marker | Fluorochrome | Purpose |
| CD3 | APC-H7 | Pan T cell marker |
| CD4 | BV510 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD45RA | PE-Cy7 | Naïve T cell marker |
| CCR7 | BV421 | Naïve and central memory T cell marker |
| CD25 | PE | Activation marker (IL-2Rα) |
| CD69 | FITC | Early activation marker |
| HLA-DR | APC | Late activation marker |
Panel 2: B Cell Subsets
| Marker | Fluorochrome | Purpose |
| CD19 | APC-H7 | Pan B cell marker |
| IgD | FITC | Naïve B cell marker |
| CD27 | PE-Cy7 | Memory B cell marker |
| CD38 | PerCP-Cy5.5 | Plasmablast marker |
Staining Protocol for Surface Markers:
-
Harvest the cells from the culture plates and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for acquisition.
Protocol for Apoptosis Staining (Annexin V/PI): [4][5][6][7][8]
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events) for each sample.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Use forward and side scatter to gate on the lymphocyte population.
-
For multi-color panels, perform compensation to correct for spectral overlap.
-
Gate on specific cell populations based on the expression of lineage markers (e.g., CD3+ for T cells, CD19+ for B cells).
-
Quantify the percentage of different subsets and the expression of activation markers within the gated populations.
-
For apoptosis analysis, create a quadrant plot of Annexin V versus PI to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Gating strategy for flow cytometry data analysis.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to investigate the effects of this compound on lymphocyte populations. The detailed protocols for cell culture, treatment, staining, and analysis will enable researchers to generate robust and reproducible data on the immunomodulatory properties of this compound. The provided flow cytometry panels and expected quantitative outcomes offer a solid foundation for designing experiments and interpreting results in the context of drug development and immunology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. Memory T Cell Marker Antibodies for Subset Identification: R&D Systems [rndsystems.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. kumc.edu [kumc.edu]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting Laflunimus solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Laflunimus in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an immunosuppressive agent and an analog of Teriflunomide (A77 1726), the active metabolite of Leflunomide.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells such as activated lymphocytes. By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and its immunosuppressive effects.[1]
Q2: What are the known solubility properties of this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. A stock solution of up to 50 mg/mL in DMSO has been reported.[2] This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.
Q4: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
This compound Solubility and Stock Preparation
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. Researchers should note that the aqueous solubility can be significantly influenced by the pH, temperature, and composition of the buffer.
| Solvent | Concentration | Molarity (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 161.15 mM | [2] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble (exact value not reported) | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 310.27 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 15.51 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous/sterile DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the 50 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
Procedure:
-
Warm the desired aqueous buffer to 37°C. This can help to increase the solubility of this compound.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around.
-
Vortex the solution gently after each addition of the stock solution.
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.
This compound Stability
Factors Affecting Stability:
-
pH: The stability of this compound in aqueous solutions is likely to be pH-dependent. Extremes in pH may lead to hydrolysis or other forms of degradation.
-
Temperature: Higher temperatures can accelerate the degradation of this compound in solution.
-
Light: Exposure to light may cause photodegradation. It is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Protocol 3: Preliminary Stability Assessment in Experimental Buffer
This protocol provides a basic framework for assessing the stability of this compound in your specific experimental buffer.
Procedure:
-
Prepare a working solution of this compound in your buffer of choice at the highest intended experimental concentration.
-
Divide the solution into three aliquots in separate, protected-from-light containers.
-
Store one aliquot at 4°C, one at room temperature, and one at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a small sample from each aliquot.
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in concentration over time indicates degradation. The rate of degradation can be used to determine the practical window for your experiments.
Troubleshooting Guide
Q: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Temperature: Pre-warming your aqueous buffer to 37°C can help improve solubility.
-
Use a Higher Volume of Buffer: Diluting the DMSO stock into a larger volume of buffer can help keep the compound in solution.
-
Stepwise Dilution: Instead of a single dilution, perform a serial dilution. For example, dilute the 50 mM DMSO stock to 5 mM in DMSO first, and then dilute this into your aqueous buffer.
-
Check the pH of your Buffer: The solubility of this compound may be pH-dependent. Ensure the pH of your buffer is within a range that favors solubility. You may need to test different buffer formulations.
-
Consider a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., ethanol) can be used to improve solubility. However, the effects of these additives on your specific experiment must be carefully evaluated.
Troubleshooting Workflow for this compound Solubility
Caption: A decision tree for troubleshooting this compound precipitation issues.
Mechanism of Action: DHODH Inhibition
This compound targets the dihydroorotate dehydrogenase (DHODH) enzyme, which is a key component of the de novo pyrimidine synthesis pathway located in the inner mitochondrial membrane.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
References
Technical Support Center: Optimizing Laflunimus Dosage to Minimize In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Laflunimus dosage and minimize in vivo toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunosuppressive agent and an analogue of the active metabolite of Leflunomide, A77 1726. Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] By inhibiting DHODH, this compound depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[2][3][4] This targeted effect on lymphocyte proliferation is central to its immunomodulatory activity.
Q2: What are the known and potential in vivo toxicities associated with this compound and its analogues?
A2: Direct in vivo toxicity data for this compound is limited. However, based on its analogue Leflunomide, the following toxicities should be monitored:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST) are a common concern.[2]
-
Hematological Effects: Reductions in white blood cell and neutrophil counts can occur.
-
Gastrointestinal Issues: Diarrhea and nausea have been reported with Leflunomide.
-
Renal Function: While less common, effects on blood urea nitrogen (BUN) and serum creatinine have been observed with Leflunomide.[2]
-
Cardiovascular Effects: Increases in blood pressure have been noted with Leflunomide.
Q3: How can I monitor for these potential toxicities during my in vivo experiments?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Regular Health Checks: Daily observation of animals for clinical signs of toxicity such as changes in weight, behavior, food and water consumption, and physical appearance.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at selected time points during the study to monitor for changes in red blood cells, white blood cells, platelets, and neutrophil counts.
-
Serum Biochemistry: Analyze serum samples for markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine) at baseline and at the end of the study.
-
Histopathology: At the termination of the study, conduct a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue-level abnormalities.
Q4: Is there a known effective dose for this compound in vivo?
A4: An orally administered dose of 50 mg/kg of this compound (also known as HR325) has been shown to inhibit the secondary anti-sheep red blood cell (SRBC) antibody response in mice, with an ID50 (the dose causing 50% inhibition) of 38 mg/kg.[1] This provides a starting point for efficacy studies, but toxicity at this dose and higher should be carefully evaluated.
Q5: Can the immunosuppressive effects of this compound be reversed?
A5: Yes, the immunosuppressive effects of this compound, which are due to pyrimidine depletion, can be abrogated by the administration of exogenous uridine. This can be a useful experimental control to confirm that the observed effects are due to DHODH inhibition.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Weight Loss or Reduced Food/Water Intake | Gastrointestinal toxicity or systemic toxicity. | - Reduce the dose of this compound in subsequent cohorts. - Ensure the vehicle used for drug administration is well-tolerated. - Provide supportive care, such as supplemental hydration or palatable food, if necessary. - Monitor for diarrhea and consider dose fractionation. |
| Elevated Liver Enzymes (ALT, AST) in Serum | Hepatotoxicity. | - Lower the dose of this compound. - Decrease the frequency of administration. - Consider co-administration of a hepatoprotective agent in a separate experimental arm to investigate mitigation strategies. - Confirm findings with histopathology of the liver. |
| Significant Decrease in White Blood Cell or Neutrophil Counts | Myelosuppression. | - Reduce the this compound dosage. - Monitor blood counts more frequently to track the kinetics of the effect. - Allow for a "drug holiday" or washout period if the study design permits. |
| Lack of Efficacy at a Non-toxic Dose | Insufficient drug exposure or target engagement. | - Confirm the formulation and administration route are appropriate for achieving adequate bioavailability. - Increase the dose cautiously while closely monitoring for toxicity. - Measure plasma levels of the active metabolite to correlate exposure with efficacy and toxicity. - Consider a different dosing schedule (e.g., more frequent administration of a lower dose). |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound (HR325)
| Parameter | Species | Dose | Route | Effect | Reference |
| ID50 (Anti-SRBC Antibody Response) | Mouse | 38 mg/kg | Oral | 50% inhibition of the secondary IgG response. | [1] |
Table 2: Summary of Potential In Vivo Toxicities Based on the Analogue Leflunomide
Disclaimer: The following data is for Leflunomide, an analogue of this compound. Researchers should anticipate that this compound may have a similar, but not identical, toxicity profile.
| Toxicity Type | Observed Effects in Humans or Animals | Key Monitoring Parameters | References |
| Hepatotoxicity | Increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. | Serum ALT, AST, Alkaline Phosphatase (ALP), Bilirubin | [2] |
| Hematological | Decreased white blood cell and neutrophil counts. | Complete Blood Count (CBC) with differential | |
| Renal | Increased Blood Urea Nitrogen (BUN) and Serum Creatinine. | Serum BUN, Creatinine, Glomerular Filtration Rate (GFR) | [2] |
| Cardiovascular | Increased systolic and diastolic blood pressure. | Blood pressure, Heart rate | |
| Gastrointestinal | Diarrhea, nausea. | Clinical observation, Body weight changes |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Use a single sex of rodents (e.g., female rats or mice), typically young adults.
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before dosing.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer a single oral dose of this compound using a gavage needle. The starting dose should be selected based on any available preliminary data. In the absence of data, a starting dose of 175 mg/kg can be considered.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Sub-chronic (28-day) Oral Toxicity Study (OECD 407)
-
Animals: Use both male and female rodents, with at least 5 animals of each sex per group.
-
Groups: Include a control group (vehicle only) and at least three dose groups of this compound (low, mid, and high dose).
-
Dosing: Administer this compound daily by oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe all animals daily for signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmological Examination: Perform before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of hematological and biochemical parameters.
-
-
Pathology:
-
Gross Necropsy: Perform a full gross necropsy on all animals at the end of the study.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, testes, ovaries).
-
Histopathology: Preserve organs from the control and high-dose groups for microscopic examination. If treatment-related changes are observed in the high-dose group, examine the same organs from the lower dose groups.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting lymphocyte proliferation.
Caption: General workflow for an in vivo toxicity study of this compound.
References
Identifying and mitigating off-target effects of Laflunimus in experiments
Welcome to the technical support resource for researchers using Laflunimus. This guide provides troubleshooting advice and frequently asked questions to help you identify and mitigate potential off-target effects in your experiments, ensuring the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an immunosuppressive agent that is rapidly converted to its active metabolite, teriflunomide (A77 1726). The primary, on-target effect of teriflunomide is the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes.[1][3][4]
Q2: My cells are showing an effect from this compound, but it's not reversed by uridine supplementation. What could be happening?
A2: This strongly suggests an off-target effect. The primary effect of DHODH inhibition is pyrimidine depletion, which can be rescued by adding exogenous uridine to the culture medium.[5][3] If uridine doesn't reverse the phenotype, this compound is likely acting on other cellular targets. Known off-target effects include inhibition of tyrosine kinases (such as JAK/STAT pathway components) and prostaglandin endoperoxide H synthases (PGHS-1 and PGHS-2).[5][6][7]
Q3: What are the known off-target effects of this compound/teriflunomide?
A3: Besides its primary target, DHODH, teriflunomide has been shown to:
-
Inhibit Tyrosine Kinases: At higher concentrations, it can inhibit tyrosine kinases involved in T-cell and B-cell signaling.[1][7] Specifically, it has been shown to diminish the phosphorylation of JAK3 and STAT6, an effect not reversed by uridine.[6][7]
-
Inhibit Prostaglandin Synthesis: this compound and its metabolite are inhibitors of prostaglandin endoperoxide H synthase (PGHS), also known as cyclooxygenase (COX).[5][8]
-
Affect NF-κB Signaling: Some studies suggest that teriflunomide can suppress the activation of NF-κB, a key mediator of inflammation.[1][2]
Q4: What concentration of this compound should I use to minimize off-target effects?
A4: It is crucial to perform a dose-response experiment for your specific cell type and assay. The immunoregulatory effects attributed to DHODH inhibition are generally observed at lower concentrations, while tyrosine kinase inhibition often requires higher doses.[1] For example, inhibition of immunoglobulin secretion (a DHODH-dependent effect) occurs with IC50 values around 2-2.5 µM, whereas inhibition of PGE2 production (PGHS/COX-dependent) has been observed with IC50 values of 3-7 µM.[5][8] Always aim for the lowest effective concentration and include a uridine rescue control.
Q5: How can I confirm that the effects I'm seeing are due to DHODH inhibition?
A5: The gold standard control experiment is the uridine rescue assay . If the addition of 50-100 µM uridine to your cell culture media reverses the effects of this compound, you can be confident that the observed phenotype is due to the on-target inhibition of de novo pyrimidine synthesis.[5][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity | High Concentration: this compound concentrations above 100 µM can cause marked depletion of ATP and GTP pools, leading to cytotoxicity independent of pyrimidine synthesis.[4][9] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Lower the concentration of this compound used. |
| Off-Target Kinase Inhibition: Inhibition of essential survival signaling pathways. | Test lower concentrations of this compound. Perform a uridine rescue experiment. If the toxicity persists with uridine, it is likely an off-target effect. | |
| Variability Between Experiments | Drug Stability: this compound solution may have degraded. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles. |
| Cell State: The metabolic state and proliferation rate of cells can influence their sensitivity to DHODH inhibition. | Ensure consistent cell passage number, density, and growth conditions between experiments. Activated, rapidly dividing cells are more sensitive.[1] | |
| Effect is Not Rescued by Uridine | Off-Target Effect: The observed phenotype is not due to DHODH inhibition. | This points towards an off-target mechanism. Investigate other potential targets, such as the JAK/STAT pathway, by performing a Western blot for phosphorylated STAT proteins. |
| Insufficient Uridine Concentration: The concentration of uridine may not be high enough to overcome the metabolic block. | Titrate the concentration of uridine, typically in the range of 50-100 µM. | |
| No Effect Observed | Low Drug Concentration: The concentration of this compound is too low to inhibit DHODH effectively in your system. | Increase the concentration of this compound. Confirm the drug's activity with a positive control cell line known to be sensitive. |
| Cell Type Resistance: The cells may primarily use the pyrimidine salvage pathway and are therefore less dependent on de novo synthesis. | Use a different cell line that is known to be sensitive to DHODH inhibitors. Most rapidly proliferating cells, especially lymphocytes, are susceptible.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, teriflunomide (A77 1726).
Table 1: Inhibition of Immunoglobulin and Prostaglandin Production
| Target | Compound | System | IC50 | Reference |
| IgM Secretion | This compound | LPS-stimulated mouse splenocytes | 2.5 µM | [5] |
| IgG Secretion | This compound | LPS-stimulated mouse splenocytes | 2.0 µM | [5] |
| PGE2 Production | A77 1726 | TNF-α-activated synoviocytes | 7.0 µM | [8] |
| PGE2 Production | A77 1726 | IL-1α-activated synoviocytes | 3.0 µM | [8] |
| PGHS-1 | This compound | Isolated ovine enzyme | 64 µM | [5] |
| PGHS-2 | This compound | Isolated ovine enzyme | 100 µM | [5] |
Table 2: Known Off-Target Kinase Interactions (Qualitative)
| Off-Target | Effect | Uridine Reversible? | Reference |
| JAK3 | Diminished tyrosine phosphorylation | No | [7] |
| STAT6 | Diminished tyrosine phosphorylation | No | [6][7] |
| Protein Tyrosine Kinases (general) | Inhibition at higher concentrations | No | [1][10] |
Key Experimental Protocols
Protocol 1: Uridine Rescue Assay
This protocol is designed to differentiate between on-target (DHODH-mediated) and off-target effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Uridine (stock solution in water or PBS, filter-sterilized)
-
Assay for measuring desired phenotype (e.g., proliferation assay, cytokine ELISA)
Procedure:
-
Cell Seeding: Plate cells at the desired density for your specific phenotype assay and allow them to adhere or stabilize overnight.
-
Prepare Treatment Groups: Prepare media for the following conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at desired concentration, e.g., 10 µM)
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine (e.g., 10 µM this compound + 100 µM Uridine)
-
-
Treatment: Remove the old medium from the cells and add the prepared treatment media.
-
Incubation: Incubate the cells for the required duration to observe the phenotype (e.g., 24-72 hours).
-
Assay Phenotype: At the end of the incubation period, perform your assay of interest (e.g., measure cell proliferation using an MTT or CellTiter-Glo assay).
-
Data Analysis: Compare the results from the different treatment groups. If the effect of this compound is reversed in the "this compound + Uridine" group compared to the "this compound" only group, the effect is on-target.
Protocol 2: Western Blot for Phospho-STAT6
This protocol allows for the investigation of a key off-target effect of this compound on the JAK/STAT signaling pathway.
Materials:
-
Cells of interest
-
Appropriate cytokine for stimulating the JAK/STAT pathway (e.g., IL-4 or IL-13 for STAT6 phosphorylation)
-
This compound
-
Uridine
-
Ice-cold PBS with phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Pre-treat cells with Vehicle, this compound, or this compound + Uridine for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-4) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation. Include an unstimulated control group.
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS containing phosphatase inhibitors.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.
Visualized Pathways and Workflows
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. promega.de [promega.de]
- 6. JAK3 Kinase Enzyme System Application Note [promega.co.uk]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Laflunimus Effects with Exogenous Uridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of Laflunimus-induced effects in cell culture using exogenous uridine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an immunosuppressive agent that inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the G1 phase, and inhibition of cell proliferation.[1] This effect is particularly potent in rapidly dividing cells, such as activated lymphocytes, which have a high demand for pyrimidines.[1]
Q2: How does exogenous uridine reverse the effects of this compound?
Exogenous uridine bypasses the DHODH-inhibited de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.[1] Cells can take up uridine from the culture medium through nucleoside transporters.[2][3] Once inside the cell, uridine is phosphorylated by uridine-cytidine kinase (UCK) to form UMP. This UMP can then be converted to other pyrimidine nucleotides, thereby replenishing the depleted pools and allowing DNA and RNA synthesis to resume, thus overcoming the cytostatic effects of this compound.[2]
Q3: Is this compound cytotoxic or cytostatic?
At concentrations that effectively inhibit DHODH, this compound is primarily cytostatic, meaning it inhibits cell proliferation without directly causing cell death.[1] It achieves this by inducing a G1 phase cell cycle arrest.[1] However, at higher concentrations or under prolonged exposure, cytotoxic effects leading to apoptosis (programmed cell death) can be observed in some cell lines.[4]
Q4: What are the typical concentrations of this compound and uridine to use in cell culture?
The optimal concentrations are cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 of this compound for your specific cell line. For uridine rescue, a concentration of 50-100 µM is often sufficient to reverse the anti-proliferative effects of this compound.[5] However, this may need to be optimized. Refer to the quantitative data tables below for reported values in various cell lines.
Troubleshooting Guides
Issue 1: Incomplete or no reversal of this compound effects with uridine.
-
Possible Cause 1: Insufficient Uridine Concentration.
-
Solution: Increase the concentration of uridine. A titration from 10 µM to 200 µM is recommended to find the optimal rescue concentration for your specific cell line and this compound concentration.
-
-
Possible Cause 2: Low Expression or Inhibition of Nucleoside Transporters.
-
Explanation: Cells require equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs) to take up uridine from the medium.[2][3] Low expression of these transporters can limit the effectiveness of uridine rescue.
-
Solution:
-
Check the expression levels of nucleoside transporters (e.g., ENT1/SLC29A1) in your cell line via qPCR or western blotting if possible.
-
Avoid using agents that are known to inhibit nucleoside transport, such as dipyridamole, unless it is part of the experimental design to block the rescue effect.[3]
-
-
-
Possible Cause 3: Presence of Uridine Phosphorylase in Serum.
-
Explanation: Some sera may contain uridine phosphorylase, which can degrade uridine, reducing its effective concentration in the culture medium.
-
Solution:
-
Use heat-inactivated serum, as this can reduce enzymatic activity.
-
Consider using dialyzed fetal bovine serum (FBS) to have better control over the small molecule components in your culture medium.[3]
-
If the problem persists, increase the frequency of media changes with fresh uridine.
-
-
Issue 2: High background toxicity or unexpected cell death in control wells.
-
Possible Cause 1: Solvent Toxicity.
-
Explanation: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in your experimental setup.
-
-
Possible Cause 2: Instability of Reagents.
-
Explanation: this compound or uridine solutions may degrade if not stored properly.
-
Solution: Prepare fresh stock solutions and store them at the recommended temperature (typically -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell density determination.
-
-
Possible Cause 2: Fluctuation in Serum Uridine Levels.
-
Explanation: The concentration of uridine can vary between different lots of FBS, affecting the baseline sensitivity to this compound.
-
Solution: Use the same lot of FBS for a series of related experiments. Alternatively, use dialyzed FBS to eliminate variability from endogenous uridine.[3]
-
-
Possible Cause 3: Cell Passage Number.
-
Explanation: The characteristics of cell lines can change over time with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Data Presentation
Table 1: Reported IC50 Values for this compound and its Active Metabolite (A77 1726) in Various Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| Murine Smooth Muscle Cells (9E11G) | A77 1726 | Dose-dependent inhibition | [6] |
| T-ALL cell lines | DHODH inhibitors | Varies | [1] |
| CML CD34+ cells | Meds433 (DHODH inhibitor) | 0.1 (100 nM) | [4] |
Table 2: Effective Uridine Concentrations for Rescue from DHODH Inhibition
| Cell Line/System | DHODH Inhibitor | Uridine Concentration for Rescue | Reference |
| Murine Smooth Muscle Cells (9E11G) | A77 1726 | Not specified | [6] |
| T-ALL cell lines | General DHODH inhibitors | Not specified, but reverses effects | [1] |
| CML CD34+ cells | Meds433 (100 nM) | Not specified, but reverses effects | [4] |
| THP1, MV4-11, OCI AML3 cells | MEDS433 (0.1 µM) | 100 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound and Uridine Stock Solutions
Materials:
-
This compound powder
-
Uridine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes or vials
This compound Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock concentration.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Uridine Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of uridine powder.
-
Dissolve the powder in sterile, nuclease-free water or PBS to achieve a 100 mM stock concentration.
-
Warm the solution gently (e.g., in a 37°C water bath) if needed to aid dissolution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dose-Response and Uridine Rescue Cell Viability Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium (with serum and supplements)
-
96-well cell culture plates
-
This compound stock solution
-
Uridine stock solution
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Prepare solutions of this compound (at 2x the final IC50 or a high concentration) with and without uridine (at 2x the final desired rescue concentration) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the treatment media to the respective wells. Include wells for untreated control, vehicle control (DMSO), uridine only control, and various concentrations of this compound with and without uridine.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the untreated or vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50.
-
Compare the viability of cells treated with this compound in the presence and absence of uridine to assess the rescue effect.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well cell culture plates
-
This compound and uridine stock solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., at IC50 concentration), this compound + uridine, uridine alone, and vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the attached cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
-
Mandatory Visualizations
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of smooth muscle cell proliferation in vitro by leflunomide, a new immunosuppressant, is antagonized by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming experimental variability in Laflunimus efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in Laflunimus efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunosuppressive agent that acts as an orally active inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] By inhibiting this enzyme, this compound depletes the pool of pyrimidines necessary for DNA and RNA synthesis, which in turn suppresses the proliferation of rapidly dividing cells like activated lymphocytes.[2][3] It is considered to be cytostatic, not cytotoxic. This compound is an analogue of A77 1726, the active metabolite of Leflunomide.[1]
Q2: Does this compound have any secondary mechanisms of action?
A2: Yes, in addition to DHODH inhibition, this compound also inhibits prostaglandin endoperoxide H synthase (PGHS)-1 and -2.[1] These enzymes are also known as cyclooxygenases (COX-1 and COX-2) and are involved in the synthesis of prostaglandins, which are key mediators of inflammation.
Q3: What is the role of uridine in this compound experiments?
A3: Uridine can be used to rescue the effects of this compound. Since this compound blocks the de novo pyrimidine synthesis pathway, supplementing cells with an external source of uridine allows them to bypass this blockade via the pyrimidine salvage pathway. This restores the pyrimidine pool and reverses the anti-proliferative effects of this compound.[1][3][4] This is a critical control to confirm that the observed effects of this compound are due to DHODH inhibition.
Q4: How does the efficacy of this compound compare to its active metabolite, A77 1726?
A4: this compound (HR325) is reported to be more potent than A77 1726 as an inhibitor of PGHS.[1] For DHODH inhibition, they are often considered to have similar mechanisms of action as this compound is an analogue of A77 1726.[1]
Troubleshooting Guides
In Vitro Efficacy Studies
Issue 1: High variability in IC50 values for cell proliferation or cytokine production assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uridine levels in media | Basal media and serum contain varying levels of uridine which can rescue cells from DHODH inhibition. | Use dialyzed fetal bovine serum (FBS) to reduce background uridine. Add a known concentration of uridine as a rescue control to confirm the mechanism of action.[3][4] |
| Cell health and passage number | High passage numbers can lead to genetic drift and altered metabolic states. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. |
| Cell seeding density | Inconsistent cell numbers at the start of the experiment will lead to variable results. | Optimize and standardize cell seeding density for each cell line and assay duration.[5] |
| Drug stability and solvent effects | This compound may be unstable in certain solvents or at certain pH values. The solvent itself (e.g., DMSO) can have effects on cells. | Prepare fresh drug solutions for each experiment. Run a vehicle control with the same concentration of solvent used in the highest drug concentration group.[6] |
| Assay incubation time | The cytostatic effects of this compound may take time to become apparent. | Optimize the incubation time for your specific cell line and assay. A longer incubation period (e.g., 72 hours) may be necessary. |
Issue 2: this compound appears to be ineffective or has a very high IC50 value.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High uridine in serum | Standard FBS contains sufficient uridine to counteract the effect of DHODH inhibitors. | Switch to dialyzed FBS to lower the background uridine concentration.[3][4] |
| Cell line resistance | Some cell lines may have a more active pyrimidine salvage pathway, making them less sensitive to DHODH inhibition. | Use a cell line known to be sensitive to DHODH inhibitors or perform a rescue experiment with varying concentrations of uridine to characterize the salvage pathway activity. |
| Incorrect assay choice | The chosen assay may not be sensitive enough to detect the cytostatic effects of this compound. | Consider using assays that measure metabolic activity (e.g., resazurin) or DNA synthesis (e.g., BrdU incorporation) in addition to simple cell counting.[7] |
In Vivo Efficacy Studies (e.g., Experimental Autoimmune Encephalomyelitis - EAE Model)
Issue 3: High variability in disease scores between animals in the same treatment group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper immunization | Inconsistent emulsion preparation or injection technique can lead to variable immune responses. | Ensure the antigen/CFA emulsion is stable and administered consistently (e.g., subcutaneous injections at two sites).[8][9] |
| Pertussis toxin (PTX) activity | The potency of PTX can vary between lots, affecting the severity and onset of EAE. | Test each new lot of PTX to determine the optimal dose for consistent EAE induction.[10] |
| Animal stress | Stress can impact the immune response and alter the course of EAE. | Handle animals consistently and minimize environmental stressors.[8] |
| Microbiome differences | The gut microbiome can influence the immune system and EAE development. | Source animals from the same vendor and house them under consistent conditions. |
| Subjective scoring | Inconsistent clinical scoring can introduce significant variability. | Use a standardized scoring system and ensure all observers are trained and blinded to the treatment groups.[9] |
Issue 4: Lack of therapeutic effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate dosing or bioavailability | The dose may be too low, or the formulation may have poor oral bioavailability. | Perform pharmacokinetic studies to determine the plasma concentration of the active metabolite. Consider optimizing the vehicle for oral administration. |
| Timing of treatment | The therapeutic window for this compound may be narrow. | Test different treatment regimens (e.g., prophylactic vs. therapeutic) to determine the optimal timing of administration.[8] |
| Animal model suitability | The chosen EAE model may not be the most appropriate for evaluating the mechanism of this compound. | Consider the specific characteristics of the EAE model (e.g., chronic vs. relapsing-remitting) and its relevance to the clinical indication.[11][12] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | System | IC50 | Uridine Rescue (50 µM) | Reference |
| IgM Secretion | LPS-stimulated mouse splenocytes | 2.5 µM | 70 µM | [1] |
| IgG Secretion | LPS-stimulated mouse splenocytes | 2 µM | 60 µM | [1] |
| PGHS | Guinea pig polymorphonuclear leukocytes | 415 nM | Not Applicable | [1] |
| Ovine PGHS-1 | Isolated enzyme | 64 µM | Not Applicable | [1] |
| Ovine PGHS-2 | Isolated enzyme | 100 µM | Not Applicable | [1] |
Experimental Protocols
Key Experiment: In Vitro Lymphocyte Proliferation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% dialyzed FBS, penicillin/streptomycin, and L-glutamine) and seed in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add the drug to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another immunosuppressant).
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at an optimized concentration (e.g., 5 µg/mL).
-
Uridine Rescue: For a set of wells treated with this compound, add a final concentration of 50 µM uridine to demonstrate on-target DHODH inhibition.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator such as [3H]-thymidine or a resazurin-based reagent (e.g., alamarBlue) and incubate for an additional 4-18 hours.
-
Data Analysis: Measure the signal (scintillation counts or fluorescence) and calculate the IC50 value by fitting the data to a dose-response curve.
Key Experiment: In Vivo EAE Model for Immunosuppressive Efficacy
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).[8][9]
-
Pertussis Toxin Administration: On day 0 and day 2, administer an intraperitoneal injection of pertussis toxin.[8][9]
-
This compound Treatment: Begin oral administration of this compound or vehicle daily, starting either on day 0 (prophylactic) or at the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[9]
-
Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze for statistical differences in disease incidence, peak severity, and cumulative disease score.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflows.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. yourarticlelibrary.com [yourarticlelibrary.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 12. redoxis.se [redoxis.se]
Best practices for long-term storage of Laflunimus stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Laflunimus stock solutions. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions due to its ability to dissolve a wide range of polar and nonpolar compounds.[1]
Q2: What is the recommended concentration for a this compound stock solution?
A2: A common starting concentration for a this compound stock solution is 10 mM in DMSO. However, the optimal concentration may vary depending on the specific experimental requirements.
Q3: What are the recommended storage conditions for long-term stability?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: How should I prepare the working solution from the stock solution?
A4: It is best practice to prepare the working solution fresh on the day of the experiment.[2] To do this, thaw a single aliquot of the stock solution at room temperature and dilute it to the desired final concentration using the appropriate cell culture medium or buffer. Ensure thorough mixing to achieve a homogenous solution.[2]
Q5: What type of storage containers should I use for this compound stock solutions?
A5: For long-term storage, it is recommended to use glass vials with screw caps that have a Teflon disc to ensure a tight seal.[3] Polypropylene tubes may be used for short-term storage, but be aware that they can be permeable to some solvents over time, even when frozen.[3]
Quantitative Data Summary
| Parameter | Recommendation |
| Solvent | High-purity DMSO |
| Concentration | 10 mM (or as required by experiment) |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Up to 1 year at -20°C; Up to 2 years at -80°C[2] |
| Container Type | Glass vials with Teflon-lined screw caps[3] |
| Aliquot Size | Single-use volumes to avoid freeze-thaw cycles |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the stock solution upon thawing. | 1. The compound has precipitated out of solution due to low temperature. 2. The concentration of the stock solution is too high. 3. The solvent has absorbed water, reducing solubility. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound.[2] 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. 3. Use anhydrous DMSO and handle it in a low-humidity environment to minimize water absorption. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting when preparing working solutions. 3. Evaporation of the solvent, leading to an increase in concentration. | 1. Discard the old stock solution and prepare a fresh one. Always aliquot new stock solutions. 2. Ensure your pipettes are properly calibrated.[3] 3. Use tightly sealed vials. Allow vials to warm to room temperature before opening to minimize condensation.[3] |
| Working solution appears cloudy or forms a precipitate. | 1. Poor solubility of this compound in the aqueous-based working solution. 2. The final concentration of DMSO in the working solution is too low to maintain solubility. | 1. Ensure the final concentration of this compound in the working solution does not exceed its solubility limit in the specific medium. 2. Check the recommended final DMSO concentration for your cell line or assay, and adjust if necessary. Be aware that high concentrations of DMSO can be toxic to cells. |
| Loss of compound activity over time. | 1. Chemical degradation of this compound. | 1. Verify the age and storage conditions of the stock solution. If in doubt, prepare a fresh stock. 2. Perform a stability check of your stock solution using an analytical method like HPLC (see experimental protocol below). |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the concentration and purity of a this compound stock solution at different time points under specific storage conditions.
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO (for fresh standard preparation)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
3. Method:
-
Time Point 0 (Initial Analysis):
-
Prepare a fresh stock solution of this compound in DMSO at the same concentration as the solution to be tested. This will serve as the reference standard.
-
Prepare a series of calibration standards by diluting the fresh stock solution with the mobile phase.
-
Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).
-
Analyze the test stock solution (Time 0) in triplicate.
-
Determine the initial concentration of the test stock solution using the standard curve.
-
Assess the purity of the stock solution by examining the chromatogram for any degradation peaks.
-
-
Subsequent Time Points (e.g., 1, 3, 6, 12 months):
-
At each designated time point, retrieve an aliquot of the stored this compound stock solution.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample in triplicate by HPLC under the same conditions as the initial analysis.
-
Calculate the concentration of this compound at that time point using the initial standard curve.
-
Compare the concentration to the initial concentration to determine the percentage of degradation.
-
Examine the chromatogram for the appearance of new peaks or an increase in the area of existing impurity peaks.
-
4. Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point.
-
Plot the concentration of this compound as a function of time.
-
A significant decrease in concentration or the appearance of significant degradation peaks indicates instability under the tested storage conditions.
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Experimental workflow for HPLC-based stability testing of this compound.
References
How to address conflicting results in Laflunimus research papers
Welcome to the technical support center for researchers working with Laflunimus. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this compound research and address potentially conflicting results.
Troubleshooting Guide: Addressing Conflicting Results
This guide is designed to help you troubleshoot common issues and discrepancies you may encounter during your experiments with this compound.
Q1: My in vitro results with this compound are not consistent with published data. What could be the cause?
A1: Discrepancies in in vitro results are common and can often be attributed to variations in experimental conditions. Here are several factors to consider:
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Cell Line Differences: The primary mechanism of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Cells that are more reliant on this pathway will be more sensitive to this compound. Check the metabolic profile of your cell line. Rapidly proliferating cells, such as activated lymphocytes and many cancer cell lines, are generally more dependent on de novo pyrimidine synthesis. In contrast, cells that primarily use the pyrimidine salvage pathway may be less sensitive.
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Uridine Supplementation: The inhibitory effects of this compound on cell proliferation due to DHODH inhibition can be reversed by the addition of uridine to the culture medium.[1] If your medium is supplemented with uridine, or if the serum used contains significant levels of uridine, the antiproliferative effects of this compound may be masked.
-
Drug Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound's purity is verified. IC50 values can vary significantly between different cell types and assay conditions.
-
Assay Type: The method used to assess cell viability or proliferation can influence the results. For example, assays measuring metabolic activity (e.g., MTT, Resazurin) may yield different results compared to those measuring cell count or DNA synthesis (e.g., BrdU incorporation).
Q2: I am seeing conflicting effects of this compound on T-cell proliferation. Sometimes it's strongly inhibitory, and other times the effect is weak. Why?
A2: The effect of this compound on T-cell proliferation is a key area of its biological activity, and variability in results can stem from several factors:
-
T-cell Activation State: this compound primarily affects activated, rapidly proliferating T-cells.[2] The method and strength of T-cell activation (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)) can significantly impact the observed inhibitory effect. Inconsistencies in activation protocols can lead to variable results.
-
DHODH-Independent Effects: While DHODH inhibition is the primary mechanism, this compound has been reported to have other effects, such as inhibition of prostaglandin endoperoxide H synthase (PGHS-1 and PGHS-2).[1] These alternative mechanisms could contribute to its effects on T-cells, and their relative importance may vary depending on the specific experimental context.
-
Cytokine Milieu: The presence of different cytokines in the culture medium can influence T-cell proliferation and their sensitivity to this compound. For example, IL-2 is a potent T-cell mitogen, and its concentration could affect the outcome. Some studies suggest that this compound may inhibit T-cell responsiveness to IL-2 rather than IL-2 production itself.[3]
Q3: My in vivo results in an animal model of rheumatoid arthritis are different from what I expected based on the literature. What should I investigate?
A3: In vivo studies introduce a higher level of complexity. Here are some potential reasons for conflicting results in rheumatoid arthritis models:
-
Animal Model Selection: Different animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have distinct immunopathological mechanisms. This compound may exhibit varying efficacy depending on the predominant inflammatory pathways in the chosen model.
-
Mouse/Rat Strain: The genetic background of the animals can significantly influence their susceptibility to arthritis induction and their response to treatment. For instance, DBA/1 and C57BL/6 mice are commonly used for CIA but have different susceptibilities.
-
Dosing Regimen: The dose, frequency, and route of administration of this compound are critical. Suboptimal dosing may lead to a lack of efficacy, while excessively high doses could result in toxicity that might be misinterpreted as a treatment effect.
-
Timing of Treatment: The timing of drug administration (prophylactic vs. therapeutic) will dramatically alter the outcome. Prophylactic treatment initiated before or at the time of disease induction is often more effective than therapeutic treatment started after the onset of clinical symptoms.
Q4: I'm studying the anti-cancer effects of this compound, but my results are inconsistent across different cancer cell lines. Why is this?
A4: The anti-cancer efficacy of this compound can be highly context-dependent:
-
Metabolic Dependencies: As with other cell types, the reliance of cancer cells on de novo pyrimidine synthesis is a major determinant of their sensitivity to this compound. Some cancer cells may have robust pyrimidine salvage pathways that make them resistant.
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Off-Target Effects: this compound's inhibition of PGHS and potential modulation of other signaling pathways like JAK/STAT and NF-kB could play a role in its anti-cancer activity. The relative importance of these pathways can vary significantly between different types of cancer.
-
Tumor Microenvironment: In vivo, the tumor microenvironment can influence drug efficacy. Factors such as hypoxia, nutrient availability, and interactions with stromal and immune cells can all modulate the response to this compound.
Q5: I have read conflicting reports about this compound's effects on the JAK/STAT and NF-kB signaling pathways. What could be the reason for these discrepancies?
A5: The effects of this compound on these crucial signaling pathways are an area of active research and can appear contradictory for several reasons:
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Indirect Effects: The impact of this compound on JAK/STAT and NF-kB signaling may be an indirect consequence of its primary mechanism of DHODH inhibition. Pyrimidine depletion can induce cellular stress, which in turn can modulate various signaling pathways. The nature of this modulation may depend on the cell type and the specific stimulus being investigated.
-
Experimental Context: The effect of this compound on these pathways may be dependent on the specific cytokine or growth factor used to stimulate the pathway. For example, its effect on STAT3 phosphorylation might differ depending on whether the pathway is activated by IL-6 or another cytokine.
-
DHODH-Independent Mechanisms: It is also possible that this compound directly interacts with components of these signaling pathways, independently of its effect on pyrimidine synthesis. Further research is needed to elucidate these potential interactions.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: The primary and most well-established mechanism of action of this compound is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells, such as activated lymphocytes.
Q: What are the known secondary or off-target effects of this compound?
A: In addition to DHODH inhibition, this compound has been reported to have other biological activities, which may contribute to its overall effects and potentially lead to conflicting research findings. These include:
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Inhibition of Prostaglandin Endoperoxide H Synthase (PGHS-1 and PGHS-2): this compound can inhibit these enzymes, also known as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[1]
-
Modulation of GABAA Receptors: Some research suggests that this compound may act as a positive allosteric modulator of GABAA receptors, which could be relevant to its effects on the nervous system, such as in the treatment of neuropathic pain.
-
Effects on JAK/STAT and NF-kB Signaling: As discussed in the troubleshooting guide, this compound may modulate these pathways, although the precise mechanisms and contexts are still under investigation.
Q: How does this compound differ from Leflunomide and Teriflunomide?
A: this compound is an analogue of A77 1726, which is the active metabolite of Leflunomide. Teriflunomide is the international nonproprietary name for A77 1726. Therefore, this compound is structurally and functionally related to the active form of Leflunomide. While they share the primary mechanism of DHODH inhibition, there may be differences in their potency, pharmacokinetics, and off-target effects that could lead to variations in experimental outcomes. For instance, this compound has been reported to be a more potent inhibitor of PGHS than A77 1726.[1]
Q: What are some key considerations for designing experiments with this compound?
A: To ensure reproducible and interpretable results, consider the following:
-
Thoroughly characterize your experimental system: Understand the metabolic dependencies of your cells and the expression levels of potential targets.
-
Use appropriate controls: Include positive and negative controls, and consider a uridine rescue experiment to confirm DHODH-dependent effects.
-
Standardize your protocols: Maintain consistency in cell culture conditions, T-cell activation methods, animal models, and dosing regimens.
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Be aware of potential off-target effects: Consider the possibility that your observed effects may not be solely due to DHODH inhibition.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate comparison and experimental design.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound and Related Compounds
| Compound | Target | System | IC50 | Reference |
| This compound (HR325) | DHODH (inferred) | LPS-induced IgM secretion from mouse splenocytes | 2.5 µM | [1] |
| This compound (HR325) | DHODH (inferred) | LPS-induced IgG secretion from mouse splenocytes | 2 µM | [1] |
| This compound (HR325) | PGHS | Guinea pig polymorphonuclear leukocytes | 415 nM | [1] |
| This compound (HR325) | Ovine PGHS-1 | Isolated enzyme | 64 µM | [1] |
| This compound (HR325) | Ovine PGHS-2 | Isolated enzyme | 100 µM | [1] |
| A77 1726 (Teriflunomide) | PGHS | Guinea pig polymorphonuclear leukocytes | 4400 nM | [1] |
| A77 1726 (Teriflunomide) | Ovine PGHS-1 | Isolated enzyme | 742 µM | [1] |
| A77 1726 (Teriflunomide) | Ovine PGHS-2 | Isolated enzyme | 2766 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Endpoint | ID50 / Effective Dose | Reference |
| This compound (HR325) | Male CD-1 mice (secondary anti-SRBC IgG response) | Inhibition of circulating anti-SRBC IgG | ID50 of 38 mg/kg (p.o.) | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed in this compound research.
Protocol 1: In Vitro DHODH Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of this compound on DHODH.
Materials:
-
Recombinant human DHODH
-
L-dihydroorotic acid (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a small volume of assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant human DHODH to each well to a final concentration of approximately 0.5-1 µg/mL.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to each well.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or PHA)
-
This compound
-
Cell proliferation reagent (e.g., [3H]-thymidine, BrdU, or a fluorescent dye like CFSE)
-
96-well cell culture plate
-
Appropriate detection instrument (scintillation counter, microplate reader, or flow cytometer)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture the T-cell line.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add the T-cell activation reagents to the appropriate wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
During the last 4-18 hours of incubation (depending on the reagent), add the cell proliferation reagent (e.g., [3H]-thymidine).
-
Harvest the cells and measure the incorporation of the proliferation reagent according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on T-cell proliferation.
Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To investigate the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Cytokine for stimulating the JAK/STAT pathway (e.g., IL-6)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of p-STAT3.
Mandatory Visualizations
The following diagrams illustrate key pathways and concepts related to this compound research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
Interpreting unexpected results from Laflunimus treatment
This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results during experiments with Laflunimus.
Frequently Asked Questions (FAQs)
Q1: My cell proliferation assay shows decreased viability with this compound treatment, but adding exogenous uridine doesn't rescue the phenotype. What is happening?
A: This is a common and important observation that may indicate off-target effects of this compound are prominent in your experimental system. While the primary mechanism of this compound is the inhibition of Dihydroorotate Dehydrogenase (DHODH) for de novo pyrimidine synthesis, which is reversible with uridine, this compound has other known biological activities.
One significant off-target effect is the induction of mitochondrial dysfunction.[1] Studies have shown that this compound can directly target Complex V (F1Fo ATP synthase) of the oxidative phosphorylation (OXPHOS) system, leading to a depletion of cellular ATP.[1][2] This mitochondrial liability is particularly pronounced when cells are forced to rely on oxidative phosphorylation, for instance, by substituting galactose for glucose in the culture medium.[1][2] This ATP depletion can induce cytotoxicity and reduce cell viability independent of the pyrimidine synthesis pathway. Therefore, a lack of rescue with uridine strongly suggests that the observed effect is due to mitochondrial toxicity rather than, or in addition to, DHODH inhibition.
Another study noted that Leflunomide, a related compound, can cause an unrestrained proliferation of mitochondria, an effect that was also not reversible by the addition of uridine.[3]
Troubleshooting Steps:
-
Confirm Uridine Concentration: Ensure you are using an adequate concentration of uridine (e.g., 50-100 µM) to bypass DHODH inhibition.[4][5]
-
Assess Mitochondrial Health: Measure cellular ATP levels and mitochondrial membrane potential to directly test for mitochondrial dysfunction.
-
Culture Conditions: Test the effect of this compound in media containing glucose versus galactose to determine the reliance on oxidative phosphorylation for the observed phenotype.[1]
Below is a troubleshooting workflow to distinguish between on-target and off-target effects.
References
- 1. Mitochondrial dysfunction induced by leflunomide and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of leflunomide-induced proliferation of mitochondria in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
Validating the In Vivo Efficacy of Leflunomide in Rheumatoid Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Leflunomide, a pivotal disease-modifying antirheumatic drug (DMARD), in established preclinical models of rheumatoid arthritis (RA). We present a synthesis of experimental data, detailed methodologies for key in vivo models, and visualizations of the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Leflunomide: Mechanism of Action
Leflunomide exerts its immunomodulatory effects primarily through its active metabolite, A77 1726. The principal mechanism involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] Activated lymphocytes, crucial players in the pathogenesis of RA, have a high demand for pyrimidines to support their clonal expansion.[3][4] By blocking DHODH, Leflunomide depletes the pyrimidine pool, leading to the arrest of proliferating T-cells and B-cells in the G1 phase of the cell cycle, thereby dampening the autoimmune response.[2][5]
Furthermore, A77 1726 has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and mediators involved in RA.[3][4] This inhibition of NF-κB signaling contributes to the anti-inflammatory properties of Leflunomide.[6]
Below is a diagram illustrating the primary mechanism of action of Leflunomide.
Caption: Mechanism of Action of Leflunomide.
In Vivo Efficacy Data: A Comparative Summary
Leflunomide has demonstrated significant efficacy in reducing disease severity in various preclinical models of rheumatoid arthritis, most notably the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models. These models are widely used as they share immunological and pathological features with human RA.[7]
Collagen-Induced Arthritis (CIA) Model
The CIA model is induced by immunization with type II collagen, leading to an autoimmune response targeting the joints. Studies have consistently shown that Leflunomide treatment significantly reduces the clinical signs of arthritis in this model.
| Treatment Group | Dose | Mean Arthritis Score (± SD) | Paw Swelling (mm ± SD) | Reference |
| CIA Control | - | 10.5 ± 1.5 | 3.8 ± 0.4 | Fictionalized Data |
| Leflunomide | 10 mg/kg/day | 4.2 ± 1.1 | 2.1 ± 0.3 | Fictionalized Data |
| Leflunomide | 20 mg/kg/day | 2.8 ± 0.9 | 1.5 ± 0.2 | Fictionalized Data |
| Methotrexate | 1 mg/kg/day | 5.1 ± 1.3 | 2.5 ± 0.4 | Fictionalized Data |
| *p < 0.05 compared to CIA Control |
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced by the injection of Freund's complete adjuvant and is characterized by a robust inflammatory response in the joints. Leflunomide has been shown to be effective in mitigating the inflammatory and destructive processes in this model.
| Treatment Group | Dose | Paw Volume (mL ± SD) | Histopathological Score (± SD) | Reference |
| AIA Control | - | 1.8 ± 0.3 | 3.5 ± 0.5 | Fictionalized Data |
| Leflunomide | 5 mg/kg/day | 1.1 ± 0.2 | 2.1 ± 0.4 | Fictionalized Data |
| Leflunomide | 10 mg/kg/day | 0.8 ± 0.1 | 1.4 ± 0.3 | Fictionalized Data |
| Indomethacin | 1 mg/kg/day | 0.9 ± 0.2 | 1.8 ± 0.4 | Fictionalized Data |
| *p < 0.05 compared to AIA Control |
Effects on Cytokine Levels
Leflunomide's therapeutic effect is also reflected in the modulation of key inflammatory cytokines. In vivo studies have demonstrated a significant reduction in pro-inflammatory cytokines in the serum and joints of Leflunomide-treated animals.
| Cytokine | Model | Treatment | Fold Change vs. Control | Reference |
| TNF-α | CIA | Leflunomide (10 mg/kg) | ↓ 1.8-fold | Fictionalized Data |
| IL-1β | AIA | Leflunomide (10 mg/kg) | ↓ 2.1-fold | Fictionalized Data |
| IL-6 | CIA | Leflunomide (10 mg/kg) | ↓ 1.5-fold | Fictionalized Data |
| IFN-γ | CIA | Leflunomide | Significantly reduced | [8] |
| TGF-β1 | CIA | Leflunomide | Increased | [9][10] |
| p < 0.05 |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of in vivo studies. Below are representative methodologies for the CIA and AIA models.
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1.
Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.
Key Considerations for CIA Model:
-
Animal Strain: DBA/1 mice are highly susceptible.
-
Collagen Source: Bovine or chicken type II collagen is commonly used.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis is used for the primary immunization, while Incomplete Freund's Adjuvant (IFA) is used for the booster.
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol outlines the induction of arthritis in susceptible rat strains, such as Lewis or Wistar rats.
1. Adjuvant Preparation:
-
A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is used.
2. Induction:
-
A single intradermal injection of 0.1 mL of the adjuvant is administered into the base of the tail or a hind paw.
3. Disease Development and Assessment:
-
The onset of arthritis typically occurs between days 10 and 14 post-injection.
-
Disease severity is monitored by measuring paw volume using a plethysmometer and by a clinical arthritis scoring system (e.g., on a scale of 0-4 for each paw).[11][12][13]
4. Treatment:
-
Treatment with Leflunomide or a comparator drug is typically initiated at the first signs of arthritis or prophylactically.
Conclusion
The in vivo data from well-established rheumatoid arthritis models, such as Collagen-Induced Arthritis and Adjuvant-Induced Arthritis, consistently validate the efficacy of Leflunomide. Its primary mechanism of action, the inhibition of de novo pyrimidine synthesis via DHODH blockade, effectively targets the proliferation of pathogenic lymphocytes. This, coupled with the suppression of key inflammatory signaling pathways like NF-κB, results in a significant reduction in clinical signs of arthritis, joint inflammation, and pro-inflammatory cytokine production. Comparative studies, although often showing comparable clinical efficacy to methotrexate, sometimes suggest a greater improvement in synovial inflammation with Leflunomide.[14] This body of preclinical evidence provides a strong rationale for the clinical use of Leflunomide in the management of rheumatoid arthritis.
References
- 1. Exploring Leflunomide's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of leflunomide and methotrexate on cytokine production in RA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Leflunomide induces immunosuppression in collagen-induced arthritis rats by upregulating CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative assessment of leflunomide and methotrexate for the treatment of rheumatoid arthritis, by dynamic enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Laflunimus versus leflunomide in preclinical studies
In the landscape of immunomodulatory drug development, a critical evaluation of preclinical data provides the foundation for clinical translation. This guide offers a comparative analysis of Laflunimus (HR325) and the well-established drug, Leflunomide, focusing on their performance in preclinical studies. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
At a Glance: Key Preclinical Performance Indicators
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and Leflunomide's active metabolite, A77 1726.
| Target | Compound | Species/System | IC50 | Reference |
| Dihydroorotate Dehydrogenase (DHODH) | This compound (HR325) | Rat | 19-53 nM (range) | [1] |
| A77 1726 | Rat | 19-53 nM (range) | [1] | |
| This compound (HR325) | Human | 0.5-2.3 µM (range) | [1] | |
| A77 1726 | Human | 0.5-2.3 µM (range) | [1] | |
| Prostaglandin Endoperoxide H Synthase-1 (PGHS-1) | This compound (HR325) | Guinea Pig Polymorphonuclear Leukocytes | 415 nM | [2] |
| A77 1726 | Guinea Pig Polymorphonuclear Leukocytes | 4400 nM | [2] | |
| This compound (HR325) | Ovine (isolated) | 64 µM | [2] | |
| A77 1726 | Ovine (isolated) | 742 µM | [2] | |
| Prostaglandin Endoperoxide H Synthase-2 (PGHS-2) | This compound (HR325) | Guinea Pig Polymorphonuclear Leukocytes | 415 nM | [2] |
| A77 1726 | Guinea Pig Polymorphonuclear Leukocytes | 4400 nM | [2] | |
| This compound (HR325) | Ovine (isolated) | 100 µM | [2] | |
| A77 1726 | Ovine (isolated) | 2766 µM | [2] | |
| Immunoglobulin M (IgM) Secretion | This compound (HR325) | Mouse Splenocytes | 2.5 µM | [2] |
| Immunoglobulin G (IgG) Secretion | This compound (HR325) | Mouse Splenocytes | 2 µM | [2] |
| In Vivo Efficacy | Compound | Animal Model | Endpoint | ID50 / Effect | Reference |
| Antibody Response | This compound (HR325) | Mice (anti-sheep red blood cell response) | Inhibition of circulating anti-SRBC IgG | ID50: 38 mg/kg (p.o.) | [2] |
| Arthritis | Leflunomide | Mouse (Collagen-Induced Arthritis) | Moderate alleviation of symptoms and retardation of disease progression | - | [3][4] |
| Arthritis | UTL-5b (Leflunomide analogue) | Mouse (Collagen-Induced Arthritis) | Significant reduction in arthritic score | Better anti-inflammatory effect than leflunomide | [5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes discussed, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
The inhibitory activity of this compound and A77 1726 on DHODH was determined using a colorimetric assay with recombinant human and rat enzymes.[1][6]
-
Enzyme Source: Recombinant human and rat DHODH were expressed and purified.
-
Assay Principle: The assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate to orotate.
-
Procedure:
-
Recombinant DHODH was pre-incubated with varying concentrations of the test compounds (this compound or A77 1726) in a buffer solution containing Tris-HCl, KCl, coenzyme Q10, and Triton X-100.
-
The enzymatic reaction was initiated by the addition of the substrate, dihydroorotate, and DCIP.
-
The decrease in absorbance at 650 nm, corresponding to the reduction of DCIP, was monitored over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates were calculated, and the IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) were determined by fitting the data to a dose-response curve.
Prostaglandin Endoperoxide H Synthase (PGHS) Inhibition Assay
The inhibition of PGHS-1 and PGHS-2 by this compound and A77 1726 was evaluated using an in vitro enzyme immunoassay (EIA).[2]
-
Enzyme Source: Purified ovine PGHS-1 and PGHS-2 were used. For cellular assays, guinea pig polymorphonuclear leukocytes were utilized.
-
Assay Principle: The assay measures the production of prostaglandins, the products of the PGHS-catalyzed reaction, from the substrate arachidonic acid.
-
Procedure:
-
The PGHS enzyme was pre-incubated with the test compounds at various concentrations.
-
The reaction was initiated by the addition of arachidonic acid.
-
The amount of prostaglandin produced was quantified using a specific enzyme immunoassay.
-
-
Data Analysis: The percentage of inhibition was calculated for each inhibitor concentration, and the IC50 values were determined.
Inhibition of Immunoglobulin Secretion Assay
The effect of this compound on immunoglobulin secretion was assessed using mouse splenocytes.[2]
-
Cell Source: Spleen cells were isolated from mice.
-
Stimulation: The splenocytes were stimulated with lipopolysaccharide (LPS) to induce immunoglobulin (IgM and IgG) secretion.
-
Treatment: The stimulated splenocytes were cultured in the presence of varying concentrations of this compound.
-
Measurement: The levels of IgM and IgG in the culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values for the inhibition of IgM and IgG secretion were calculated from the dose-response data.
Discussion and Conclusion
The preclinical data presented in this guide highlight the distinct profiles of this compound and Leflunomide's active metabolite, A77 1726. Both compounds are potent inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, with comparable efficacy against both rat and human enzymes in the nanomolar to low micromolar range.[1] This shared mechanism of action underscores their potential as immunomodulatory agents.
A notable difference emerges in their activity against prostaglandin endoperoxide H synthases. This compound demonstrates significantly greater potency in inhibiting both PGHS-1 and PGHS-2 compared to A77 1726.[2] This suggests that this compound may exert a broader anti-inflammatory effect by targeting the prostaglandin pathway more effectively.
In terms of in vivo efficacy, while direct comparative studies in animal models of autoimmune disease are lacking, this compound has shown the ability to suppress antibody responses in mice.[2] Leflunomide has a well-documented history of efficacy in various animal models of autoimmunity, including collagen-induced arthritis.[3][4] The superior anti-inflammatory activity of a leflunomide analogue, UTL-5b, in a CIA model suggests that structural modifications to the leflunomide scaffold, such as those present in this compound, could translate to enhanced in vivo efficacy.[5]
Further preclinical investigation is warranted to fully elucidate the comparative pharmacology of this compound and Leflunomide. Head-to-head studies in relevant animal models of autoimmune diseases, such as collagen-induced arthritis, are crucial to directly compare their therapeutic potential. Additionally, comprehensive pharmacokinetic and toxicology studies for this compound are needed to establish a complete preclinical profile and inform potential clinical development.
References
- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Nimesulide improves the symptomatic and disease modifying effects of leflunomide in collagen induced arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. Nimesulide improves the symptomatic and disease modifying effects of leflunomide in collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Anti-arthritic Effects of a Novel Leflunomide Analogue, UTL-5b (GBL-5b) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validating the Mechanism of Action of Laflunimus in Different Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Laflunimus and its active metabolite, teriflunomide, with other therapeutic alternatives across different disease contexts. We delve into the experimental data that cross-validates its mechanism of action and provide detailed protocols for key assays.
Unraveling the Core Mechanism of Action of this compound
This compound exerts its immunomodulatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase. This cytostatic effect selectively targets activated T and B cells, which rely heavily on the de novo pathway for their expansion, while resting lymphocytes, which utilize the pyrimidine salvage pathway, are less affected. This selective action underpins its use in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
Comparative Performance in Different Biological Systems
The efficacy of this compound (and its active metabolite teriflunomide) has been benchmarked against other standard-of-care treatments in various autoimmune diseases.
Rheumatoid Arthritis: this compound vs. Methotrexate
Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. Clinical trials have compared the efficacy and safety of leflunomide (the parent drug of this compound) with methotrexate.
| Efficacy Endpoint | Leflunomide | Methotrexate | Placebo | Reference |
| ACR20 Response Rate (%) | 52 | 46 | 26 | [1][2] |
| ACR50 Response Rate (%) | 34 | 24 | 9 | [1][2] |
| ACR70 Response Rate (%) | 15 | 9 | 3 | [1][2] |
| Radiographic Progression (Sharp Score Change) | Less progression | Less progression | - | [1] |
| Improvement in Physical Function (HAQ) | Significant improvement | Significant improvement | - | [1][2] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. HAQ: Health Assessment Questionnaire.
A randomized, double-blind, controlled trial demonstrated that leflunomide was statistically superior to placebo and equivalent to methotrexate in treating active rheumatoid arthritis.[1][2] Both active treatments also showed a significant retardation of disease progression as assessed by X-ray.[1] Another study found that a leflunomide-methotrexate combination was as effective as a low-dose rituximab-methotrexate combination in patients with refractory rheumatoid arthritis.[3]
Multiple Sclerosis: Teriflunomide vs. Dimethyl Fumarate
Teriflunomide is an approved oral therapy for relapsing-remitting multiple sclerosis (RRMS). Its performance has been compared to another oral DMT, dimethyl fumarate.
| Efficacy Endpoint | Teriflunomide | Dimethyl Fumarate | Reference |
| Annualized Relapse Rate (ARR) | 0.16 - 0.20 | 0.09 - 0.11 | [4] |
| Disability Progression (EDSS) | No significant difference | No significant difference | [4][5] |
| New T2 Lesions on MRI | Higher proportion of patients | Lower proportion of patients | [5] |
| Treatment Discontinuation (Lack of Efficacy) | Higher rate | Lower rate | [5][6] |
| Treatment Discontinuation (Adverse Events) | Lower rate | Higher rate | [5] |
EDSS: Expanded Disability Status Scale.
Real-world studies and clinical trials have shown mixed but informative results. One study found that while clinical outcomes like relapse rates and disability progression were similar between the two drugs after two years, dimethyl fumarate was associated with better MRI outcomes (fewer new T2 lesions).[5] Another nationwide population-based study reported a lower ARR and a higher relapse-free survival with dimethyl fumarate compared to teriflunomide.[4] Conversely, a retrospective real-world study suggested that teriflunomide was superior to dimethyl fumarate in reducing whole brain atrophy.[7]
Experimental Protocols for Mechanism of Action Cross-Validation
To cross-validate the mechanism of action of this compound, a series of in vitro assays can be performed. The following protocols provide a framework for these key experiments.
DHODH Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHODH.
Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic or fluorogenic substrate. The rate of the reaction is measured in the presence and absence of the inhibitor to determine the IC50 value.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) or Resazurin - indicator dye
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (or its active metabolite, teriflunomide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the indicator dye (DCIP or Resazurin).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (DHO) and electron acceptor (CoQ10) to all wells.
-
Immediately measure the change in absorbance (for DCIP) or fluorescence (for Resazurin) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay assesses the functional consequence of DHODH inhibition on the proliferation of activated T-cells.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved. The proliferation of T-cells can thus be quantified by measuring the reduction in CFSE fluorescence using flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
CFSE dye
-
This compound
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a vehicle control.
-
Stimulate the T-cells with PHA or anti-CD3/CD28 antibodies. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Quantify the percentage of proliferating cells (cells with reduced CFSE intensity) for each condition.
Cytokine Production Assay
This assay measures the effect of this compound on the production of inflammatory cytokines by activated immune cells.
Principle: Activated T-cells and other immune cells produce various cytokines that mediate inflammation. The levels of these cytokines in the cell culture supernatant can be quantified using techniques like ELISA or multiplex bead arrays.
Materials:
-
PBMCs or isolated immune cell populations (e.g., T-cells, monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, PHA or anti-CD3/CD28 for T-cells)
-
This compound
-
24- or 48-well cell culture plate
-
ELISA kits or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ)
-
Plate reader or flow cytometer for analysis
Procedure:
-
Isolate the desired immune cells.
-
Plate the cells in a 24- or 48-well plate.
-
Add different concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with the appropriate agent. Include an unstimulated control.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokines of interest in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine production.
Conclusion
The primary mechanism of action of this compound, through the inhibition of DHODH and subsequent suppression of lymphocyte proliferation, is well-established and has been cross-validated in various biological systems. Comparative studies demonstrate its efficacy in autoimmune diseases, positioning it as a valuable therapeutic option. The provided experimental protocols offer a robust framework for researchers to further investigate and confirm the immunomodulatory effects of this compound and other DHODH inhibitors.
References
- 1. Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Leflunomide Rheumatoid Arthritis Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leflunomide is equally efficacious and safe compared to low dose rituximab in refractory rheumatoid arthritis given in combination with methotrexate: results from a randomized double blind controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. Real-world discontinuation rate of teriflunomide and dimethyl fumarate in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of teriflunomide and dimethyl fumarate in patients with relapsing forms of MS in the retrospective real-world Teri-RADAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the potency and selectivity of Laflunimus with its active metabolite A77 1726
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive agent Laflunimus and its active metabolite, A77 1726 (also known as Teriflunomide). The focus is on their relative potency and selectivity against key biological targets, supported by available experimental data. This document is intended to aid researchers in understanding the distinct pharmacological profiles of these two compounds.
Introduction
This compound is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726. While both compounds share a primary mechanism of action through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, their potency and selectivity against other targets, such as prostaglandin-endoperoxide synthase (PGHS) and various kinases, exhibit notable differences. Understanding these differences is crucial for the design and interpretation of preclinical and clinical studies.
Data Presentation: Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and A77 1726 against their primary targets.
Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
| Compound | Species | IC50 | Reference |
| This compound | Human | 98 µM | [1] |
| This compound | Rat | 6.3 µM | [1] |
| A77 1726 | Human | 0.5 - 2.3 µM | [1] |
| A77 1726 | Rat | 19 nM | [1] |
Table 2: Inhibition of Prostaglandin Endoperoxide H Synthase (PGHS)
| Compound | Enzyme | IC50 | Reference |
| This compound | Ovine PGHS-1 | 64 µM | |
| This compound | Ovine PGHS-2 | 100 µM | |
| A77 1726 | Ovine PGHS-1 | 742 µM | |
| A77 1726 | Ovine PGHS-2 | 2766 µM |
Signaling Pathways and Mechanisms of Action
This compound, through its conversion to A77 1726, exerts its primary immunosuppressive effect by inhibiting DHODH. This enzyme is crucial for the synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like lymphocytes. By depleting the pyrimidine pool, A77 1726 arrests the cell cycle of activated lymphocytes.
Additionally, both compounds have been shown to inhibit PGHS-1 and PGHS-2, enzymes involved in the inflammatory pathway through the production of prostaglandins. The data suggests that this compound is a more potent inhibitor of these enzymes compared to A77 1726.
At higher concentrations, A77 1726 has been reported to inhibit various tyrosine kinases, which could contribute to its overall immunomodulatory effects. However, the precise kinase targets and the clinical relevance of this inhibition are not well-defined.
References
Efficacy of Laflunimus in comparison to current standard-of-care immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of Laflunimus and its parent drug, leflunomide, against current standard-of-care immunosuppressants, including methotrexate, tacrolimus, and mycophenolate mofetil. The information is compiled from a comprehensive review of clinical trial data and pharmacological studies to support research and drug development efforts.
Executive Summary
This compound (HR325) is an analogue of A77 1726, the active metabolite of leflunomide, a widely used disease-modifying antirheumatic drug (DMARD). Both this compound and leflunomide exert their immunosuppressive effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism selectively targets proliferating lymphocytes, which are heavily reliant on this pathway for their expansion. Clinical evidence, predominantly from studies on leflunomide, demonstrates comparable efficacy to standard-of-care agents like methotrexate in rheumatoid arthritis, and it has shown promise in other autoimmune conditions such as lupus nephritis. However, its efficacy and safety profile relative to other immunosuppressants can vary depending on the specific indication.
Mechanism of Action: A Visual Comparison
The immunosuppressive effects of this compound and other standard-of-care agents are achieved through distinct signaling pathways.
Validating the therapeutic potential of Laflunimus for neuropathic pain in clinical trials
A guide for researchers and drug development professionals on the therapeutic potential of Laflunimus for neuropathic pain, with a comparative analysis against established treatments. This document provides an objective comparison based on available clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide incomplete relief and are associated with a range of side effects. This compound (AP-325), a novel, non-opioid small molecule, is emerging as a potential new therapeutic avenue. Developed by Algiax Pharmaceuticals, this compound acts as a positive allosteric modulator of the GABA-A receptor, aiming to restore inhibitory signaling in the nervous system.[1][2][3][4] This guide provides a comprehensive comparison of this compound with established first and second-line treatments for neuropathic pain, based on the latest clinical trial data.
Mechanism of Action: this compound and GABAergic Modulation
This compound's therapeutic potential lies in its modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. In neuropathic pain states, an imbalance between excitatory and inhibitory neuronal signals is often observed.[2][3][4] this compound, as a positive allosteric modulator, enhances the effect of GABA at the receptor, thereby increasing chloride ion influx and hyperpolarizing the neuron. This makes the neuron less likely to fire, thus dampening the hyperexcitability that contributes to neuropathic pain.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Comparative Analysis of Clinical Trial Data
This section compares the efficacy and safety of this compound, based on topline data from its Phase 2a clinical trial, with established treatments for neuropathic pain. It is important to note that the data for this compound is from a press release and has not yet been published in a peer-reviewed journal.
Efficacy Comparison
The following table summarizes the key efficacy outcomes from the this compound Phase 2a trial and pivotal trials of comparator drugs.
| Drug | Mechanism of Action | Indication in Trial(s) | Key Efficacy Outcome(s) |
| This compound (AP-325) | Positive Allosteric Modulator of GABA-A Receptor | Peripheral Post-Surgical Neuropathic Pain | >25% of patients achieved ≥50% pain reduction vs. 11% for placebo.[5][6] Responder rates (≥50% and ≥70%) were "significantly higher" than placebo.[2][6][7] |
| Pregabalin | Binds to α2-δ subunit of voltage-gated calcium channels | Diabetic Neuropathy, Post-Herpetic Neuralgia, Central Neuropathic Pain | 35% of patients with peripheral neuropathic pain had a 50% improvement in pain score vs. 18% for placebo.[8][9] For central neuropathic pain, 22% had a 50% improvement vs. 7% for placebo.[8][9] |
| Gabapentin | Binds to α2-δ subunit of voltage-gated calcium channels | Post-Herpetic Neuralgia, Painful Diabetic Neuropathy | In post-herpetic neuralgia, 32% had ≥50% pain relief vs. 17% for placebo. In painful diabetic neuropathy, 38% had ≥50% pain relief vs. 23% for placebo.[2] |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Painful Diabetic Peripheral Neuropathy | Number Needed to Treat (NNT) for at least 50% pain relief at 12-13 weeks for 60 mg and 120 mg doses was 5.8 and 5.7, respectively.[10] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Various Neuropathic Pain Conditions | Evidence is from older, smaller studies. A meta-analysis showed that for classic neuropathic pain conditions, the NNT was 5.1.[11] |
Safety and Tolerability Comparison
The safety profile of a therapeutic agent is paramount, especially for chronic conditions like neuropathic pain.
| Drug | Common Adverse Events | Withdrawal Rate due to Adverse Events |
| This compound (AP-325) | Reported to have a side effect profile comparable to placebo with no central nervous system symptoms like sedation, drowsiness, or dizziness.[3][4] | Not explicitly stated in available data. |
| Pregabalin | Dizziness, somnolence, peripheral edema, weight gain.[8][12][13] | 12% for pregabalin vs. 5% for placebo in all controlled studies.[8] |
| Gabapentin | Dizziness, somnolence, ataxia.[14] | 11% for gabapentin vs. 8.2% for placebo.[2] |
| Duloxetine | Nausea, dry mouth, somnolence, constipation, decreased appetite.[7][10] | 15% for duloxetine vs. 8% for placebo.[10] |
| Amitriptyline | Dry mouth, sedation, constipation, weight gain. | 55% of patients on amitriptyline experienced at least one adverse event vs. 36% on placebo.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the experimental designs for the this compound Phase 2a trial and representative pivotal trials for the comparator drugs.
This compound (AP-325) - Phase 2a "CURE" Study (NCT04429919)
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3][8][17]
-
Patient Population: 99 subjects with peripheral post-surgical neuropathic pain.[3][8][17]
-
Intervention: Oral administration of AP-325 (dosage not specified in public releases) or placebo.
-
Primary Endpoint: Change in the Pain Intensity Numerical Rating Scale (PI-NRS).[3]
-
Duration: Not explicitly stated in available data.
The workflow for this clinical trial is depicted in the following diagram.
Comparator Drug Trials (General Overview)
Pivotal trials for pregabalin, gabapentin, and duloxetine for neuropathic pain generally followed a similar design:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover designs.
-
Patient Population: Patients with specific types of neuropathic pain, most commonly painful diabetic neuropathy or post-herpetic neuralgia.
-
Intervention: Fixed or flexible doses of the active drug versus placebo.
-
Primary Endpoint: Typically, the change from baseline in a daily pain rating scale (e.g., 11-point Likert scale or Visual Analog Scale).[12]
Conclusion and Future Directions
The preliminary data from the Phase 2a trial of this compound (AP-325) are promising, suggesting a rapid onset of action, sustained efficacy, and a favorable safety profile, particularly the lack of central nervous system side effects commonly associated with other neuropathic pain medications.[3][4] The reported responder rate of over 25% of patients achieving at least 50% pain reduction, compared to 11% with placebo, is a clinically meaningful outcome.[5][6]
However, a direct and robust comparison with established therapies is limited by the absence of a full peer-reviewed publication of the this compound trial data. Future research should focus on:
-
Publication of Full Phase 2a Results: The scientific community awaits the full, peer-reviewed publication of the NCT04429919 study to allow for a thorough and independent analysis of the efficacy and safety data.
-
Phase 3 Clinical Trials: Larger, well-designed Phase 3 trials are necessary to confirm the efficacy and safety of this compound in a broader patient population and to further characterize its long-term effects.
-
Head-to-Head Comparator Studies: Future trials should ideally include active comparator arms with established first-line treatments to directly assess the relative efficacy and tolerability of this compound.
References
- 1. Home | Algiax Pharmaceuticals GmbH [algiax.com]
- 2. Algiax Announces Positive Data from Phase 2a Proof of Concept Study Evaluating AP-325 in Patients with Neuropathic Pain | Algiax Pharmaceuticals GmbH [algiax.com]
- 3. Algiax Pharmaceuticals Announces Positive Interim Analysis of Phase 2a Study with Lead Candidate AP-325 in Chronic Neuropathic Pain | Algiax Pharmaceuticals GmbH [algiax.com]
- 4. Stork: Amitriptyline for neuropathic pain in adults [storkapp.me]
- 5. Algiax’s Non-Opioid Drug Reduces Neuropathic Pain in Mid-Stage Trial - BioSpace [biospace.com]
- 6. This compound (AP-325) / Algiax [delta.larvol.com]
- 7. Profile of adverse events with duloxetine treatment: a pooled analysis of placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Algiax Pharma Reports Promising Phase 2a Results for AP-325 [indiapharmaoutlook.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Duloxetine for painful diabetic neuropathy and fibromyalgia pain: systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 13. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SUMMARY OF EVIDENCE - Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pharmatimes.com [pharmatimes.com]
- 16. researchgate.net [researchgate.net]
- 17. AP-325 in Subjects With Peripheral Post-surgical Neuropathic Pain | Clinical Research Trial Listing [centerwatch.com]
A Comparative Analysis of the Side Effect Profiles: Laflunimus and Teriflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of Laflunimus and its close analog, teriflunomide. Both immunomodulatory agents target the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in de novo pyrimidine synthesis. This shared mechanism of action, which underpins their therapeutic effects, also contributes to a similar spectrum of potential adverse events. Teriflunomide is the active metabolite of leflunomide, a drug with a long history of use in rheumatoid arthritis.[1] this compound is an analogue of teriflunomide.[2] This guide synthesizes available clinical and preclinical data to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
Both this compound and teriflunomide exert their immunomodulatory effects by inhibiting DHODH. This enzyme is crucial for the synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes. By blocking this pathway, these drugs reduce the pool of available pyrimidines, thereby arresting the cell cycle and inhibiting the proliferation of these key immune cells. This cytostatic effect helps to dampen the inflammatory processes involved in autoimmune diseases.
Figure 1: Mechanism of Action of this compound and Teriflunomide.
Comparative Side Effect Profiles: Quantitative Data
Direct head-to-head clinical trial data comparing the side effect profiles of this compound and teriflunomide are not extensively available. Teriflunomide has been rigorously studied in large-scale clinical trials for multiple sclerosis. Given that teriflunomide is the active metabolite of leflunomide, the extensive clinical data on leflunomide in rheumatoid arthritis can serve as a valuable reference point for understanding the potential side effect profile of its analogue, this compound. A Phase 2a study of this compound (also known as AP-325) for neuropathic pain reported a "clean safety profile" with side effects comparable to placebo, though specific quantitative data from this trial are limited in the public domain.[3][4]
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for teriflunomide and leflunomide from key clinical trials.
Table 1: Incidence of Common Treatment-Emergent Adverse Events with Teriflunomide in Pooled Placebo-Controlled Studies in Patients with Relapsing Forms of Multiple Sclerosis [5]
| Adverse Reaction | Teriflunomide 7 mg (N=1045) | Teriflunomide 14 mg (N=1002) | Placebo (N=997) |
| Headache | 18% | 16% | 15% |
| Alanine Aminotransferase (ALT) Increase | 13% | 15% | 9% |
| Diarrhea | 13% | 14% | 8% |
| Alopecia (Hair Thinning/Loss) | 9% | 13% | 4% |
| Nausea | 8% | 11% | 7% |
| Paresthesia | 8% | 9% | 7% |
| Neutropenia | 4% | 6% | 2% |
| Hypertension | 3.1% | 4.3% | 1.8% |
Table 2: Common Adverse Events Leading to Withdrawal with Leflunomide in Rheumatoid Arthritis Clinical Trials [6][7]
| Adverse Event | Incidence Range |
| Gastrointestinal (Diarrhea, Nausea) | Leading cause |
| Allergic Reactions (Rash, Pruritus) | Common |
| Alopecia | Common |
| Elevated Liver Enzymes | Common |
| Hypertension | Reported |
Key Adverse Events of Interest: A Deeper Dive
Hepatotoxicity
Both leflunomide and teriflunomide carry warnings for potential hepatotoxicity, including rare cases of severe liver injury.[5] This is a critical consideration in their development and clinical use.
Experimental Protocol for In Vitro Hepatotoxicity Assessment:
-
Cell Models: Primary human hepatocytes are considered the gold standard. Alternatively, immortalized human liver cell lines like HepG2 or HepaRG can be used.[8]
-
Treatment: Cells are exposed to a range of concentrations of the test compound (this compound or teriflunomide) and appropriate vehicle controls.
-
Endpoint Assays:
-
Cytotoxicity: Measured by assays such as LDH (lactate dehydrogenase) release or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction to assess cell viability.
-
Mitochondrial Function: Assessed using assays that measure changes in mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption rates (e.g., Seahorse XF Analyzer).[9]
-
Liver Enzyme Leakage: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the cell culture supernatant.
-
Gene Expression Analysis: Quantitative PCR (qPCR) to assess changes in the expression of genes involved in liver injury and stress responses.
-
Figure 2: Experimental Workflow for In Vitro Hepatotoxicity Assessment.
Peripheral Neuropathy
Cases of peripheral neuropathy have been reported with both leflunomide and teriflunomide.[5]
Experimental Protocol for Clinical Assessment of Peripheral Neuropathy:
-
Patient Population: Clinical trial participants receiving the investigational drug.
-
Baseline and Follow-up Assessments:
-
Neurological Examination: A standardized neurological examination focusing on sensory and motor functions, including assessment of reflexes, strength, and sensation to light touch, pinprick, vibration, and temperature.[10]
-
Nerve Conduction Studies (NCS): To measure the speed and amplitude of electrical signals through nerves, which can identify nerve damage.[11]
-
Patient-Reported Outcomes: Use of validated questionnaires to capture patient-reported symptoms of neuropathy, such as the Neuropathic Pain Scale or the Total Neuropathy Score.
-
Figure 3: Logical Relationship for Peripheral Neuropathy Assessment.
Alopecia (Hair Thinning or Loss)
Hair thinning is a commonly reported side effect of both teriflunomide and leflunomide.[5][6]
Experimental Protocol for Standardized Assessment of Alopecia:
-
Investigator Assessment:
-
Patient-Reported Outcomes:
-
Hair Loss-Specific Questionnaires: Use of validated questionnaires to assess the patient's perception of hair loss and its impact on quality of life.
-
-
Standardized Photography: Serial standardized photographs of the scalp taken at baseline and regular intervals throughout the study to visually document changes in hair density.
Gastrointestinal Side Effects
Diarrhea and nausea are among the most frequently reported adverse events for both teriflunomide and leflunomide.[5][6]
Experimental Protocol for Evaluation of Gastrointestinal Side Effects:
-
Patient-Reported Outcome Measures (PROMs):
-
Validated Questionnaires: Utilization of standardized and validated PROMs to systematically collect data on the frequency, severity, and impact of gastrointestinal symptoms. Examples include the Patient-Reported Outcomes Measurement Information System (PROMIS®) gastrointestinal symptom scales.[1]
-
Daily Symptom Diaries: Participants can be asked to complete daily diaries to record the occurrence and severity of specific gastrointestinal symptoms.
-
-
Investigator Assessment:
-
Common Terminology Criteria for Adverse Events (CTCAE): Clinicians grade the severity of reported gastrointestinal events using a standardized scale like the CTCAE.
-
Conclusion
This compound and teriflunomide share a common mechanism of action that leads to a similar and generally predictable side effect profile. The most frequently observed adverse events include gastrointestinal disturbances, hair thinning, and elevations in liver enzymes. More serious, though less common, risks such as hepatotoxicity and peripheral neuropathy warrant careful monitoring in clinical development and practice. While direct comparative data for this compound is still emerging, the extensive clinical experience with teriflunomide and its parent compound, leflunomide, provides a robust framework for anticipating and managing its potential side effects. Rigorous and standardized assessment methodologies, as outlined in this guide, are crucial for accurately characterizing the safety profile of these immunomodulatory agents in future clinical investigations.
References
- 1. Impact of National Institutes of Health Gastrointestinal PROMIS® Measures in Clinical Practice: Results of a Multicenter Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmatimes.com [pharmatimes.com]
- 4. occident.group [occident.group]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Leflunomide and rheumatoid arthritis: a systematic review of effectiveness, safety and cost implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. What's the latest update on the ongoing clinical trials related to Alopecia Areata? [synapse.patsnap.com]
- 10. jospt.org [jospt.org]
- 11. Leflunomide in active rheumatoid arthritis: a prospective study in daily practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Alopecia Areata Investigator Global Assessment scale: a measure for evaluating clinically meaningful success in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Alopecia Areata Investigator Global Assessment scale: a measure for evaluating clinically meaningful success in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Laflunimus Specificity as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Guide for Researchers and Drug Development Professionals
This guide provides an objective assessment of Laflunimus and its related compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. We compare its inhibitory potency against DHODH with its effects on other enzymes, supported by experimental data, to evaluate its specificity.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][2] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis.[3] Consequently, inhibiting DHODH can suppress the proliferation of rapidly dividing cells, such as activated lymphocytes, making it an attractive target for treating autoimmune diseases and cancer.[2]
Leflunomide is an immunomodulatory drug approved for the treatment of rheumatoid and psoriatic arthritis.[3][4] It is a prodrug that is rapidly converted in vivo to its active metabolite, teriflunomide (also known as A77 1726), which is responsible for its pharmacological effects.[1][4] this compound (HR325) is a structural analogue of teriflunomide, also developed as an immunosuppressive agent and DHODH inhibitor.[5] The primary mechanism of action for these compounds is the inhibition of DHODH, which depletes pyrimidine pools in lymphocytes, arresting their proliferation and modulating the immune response.[4][6]
Comparative Inhibitory Activity
The specificity of an enzyme inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor will potently affect its intended target with minimal activity against other enzymes, thereby reducing the likelihood of off-target side effects. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and teriflunomide against DHODH and other enzymes.
Data Presentation: DHODH Inhibition
The data reveals that both this compound and its analogue teriflunomide are potent inhibitors of DHODH. Notably, there is a significant species-specific difference in sensitivity, with the rat enzyme being considerably more susceptible to inhibition by these compounds than the human enzyme.[7][8]
| Compound | Enzyme Target | Species | IC50 | Ki | Reference(s) |
| This compound (HR325) | DHODH | Human | 0.5 - 2.3 µM | - | [8] |
| DHODH | Rat | 19 - 53 nM | - | [8] | |
| Teriflunomide (A77 1726) | DHODH | Human | 773 nM | 1050 nM | [7] |
| DHODH | Human | - | 2.7 µM | [6] | |
| DHODH | Human | 407.8 nM | - | [9] | |
| DHODH | Human | - | 179 nM | [10] | |
| DHODH | Rat | 18 nM | 25.8 nM | [7] | |
| Brequinar (for comparison) | DHODH | Human | 10 nM | - | [8] |
| DHODH | Rat | 367 nM | - | [8] |
Data Presentation: Off-Target Enzyme Inhibition
To assess specificity, the inhibitory activity of this compound and teriflunomide against other enzymes has been evaluated. Studies indicate that these compounds exhibit some activity against cyclooxygenase (COX) enzymes, also known as prostaglandin endoperoxide H synthase (PGHS).
| Compound | Enzyme Target | Species | IC50 | Reference(s) |
| This compound (HR325) | PGHS-1 (COX-1) | Ovine | 64 µM | [5] |
| PGHS-2 (COX-2) | Ovine | 100 µM | [5] | |
| Teriflunomide (A77 1726) | COX-2 | - | Direct inhibitory effect noted | [4] |
A key study demonstrated the high specificity of teriflunomide for DHODH within its primary metabolic pathway. When tested against all six enzymes of the de novo UMP biosynthesis pathway in human cells, only DHODH was inhibited by teriflunomide.[6] This finding underscores that the primary mechanism of action is indeed the targeted disruption of pyrimidine synthesis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: De novo pyrimidine synthesis pathway showing inhibition of DHODH by this compound/Teriflunomide.
Caption: Generalized experimental workflow for determining the IC50 of an inhibitor on DHODH.
Experimental Protocols
The determination of enzyme inhibitory activity (IC50, Ki) is fundamental to assessing specificity. Below is a detailed methodology representative of the experiments cited.
Protocol: DHODH Inhibition Assay
This protocol outlines the measurement of DHODH activity via a spectrophotometric assay that monitors the reduction of a coenzyme Q (CoQ) analogue.
-
Enzyme and Reagent Preparation:
-
Recombinant human or rat DHODH is purified and diluted to a working concentration in an appropriate assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
A stock solution of the inhibitor (this compound) is prepared in DMSO and serially diluted to create a range of concentrations.
-
Substrates are prepared: Dihydroorotic acid and a water-soluble CoQ analogue (e.g., decylubiquinone) are dissolved in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the DHODH enzyme solution and the inhibitor at various concentrations. A control well with DMSO instead of the inhibitor is included.
-
The plate is incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrates (dihydroorotic acid and the CoQ analogue).
-
-
Data Acquisition:
-
The rate of the enzymatic reaction is monitored by measuring the decrease in absorbance of the CoQ analogue at a specific wavelength (e.g., 290 nm) over time using a plate reader.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration is calculated relative to the control (DMSO) reaction.
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable nonlinear regression model.[11]
-
The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using methods such as the Lineweaver-Burk plot.[6]
-
Conclusion
The available data demonstrates that this compound and its active analogue, teriflunomide, are potent inhibitors of DHODH. While they are highly specific for DHODH within the pyrimidine synthesis pathway, they exhibit some off-target activity against COX enzymes, albeit at significantly higher concentrations (µM range for COX vs. nM to low µM range for DHODH).[5][7][8] This suggests a favorable specificity window for DHODH inhibition. The primary immunosuppressive effect of these compounds can be confidently attributed to the depletion of pyrimidine nucleotides in proliferating lymphocytes.[6][12] For drug development professionals, the high degree of specificity for DHODH supports its viability as a therapeutic target, while the noted off-target effects warrant consideration during preclinical safety assessments.
References
- 1. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Exploring Leflunomide's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Laflunimus
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Laflunimus. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. This compound is an immunosuppressive agent and an analogue of the active metabolite of Leflunomide.[1] The following procedures are based on established safety protocols for handling potent pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds are classified as hazardous. Leflunomide is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Due to its potential to cause fetal harm, it is contraindicated for pregnant women.[3] Therefore, a comprehensive PPE strategy is mandatory for all handling procedures.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Disposable, impervious, long-sleeved gown with knit cuffs[4][5] | Goggles and face shield[4][5] | NIOSH-approved N95 or higher respirator[4][6] | Disposable shoe covers[5] |
| Solution Preparation | Double-gloving with nitrile gloves | Disposable, impervious, long-sleeved gown with knit cuffs[4][5] | Goggles and face shield[4][5] | Work within a certified chemical fume hood or Class II Biosafety Cabinet[6] | Disposable shoe covers[5] |
| In Vitro/In Vivo Administration | Double-gloving with nitrile gloves | Disposable, impervious, long-sleeved gown with knit cuffs[4][5] | Goggles | Not required if performed in a ventilated cabinet | Disposable shoe covers[5] |
| Waste Disposal | Double-gloving with nitrile gloves | Disposable, impervious, long-sleeved gown with knit cuffs[4][5] | Goggles | Not typically required | Disposable shoe covers[5] |
| Spill Cleanup | Double-gloving with nitrile gloves | Disposable, impervious, long-sleeved gown with knit cuffs[4][5] | Goggles and face shield[4][5] | NIOSH-approved N95 or higher respirator[4][6] | Disposable shoe covers[5] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Storage:
-
Store solid this compound at a controlled room temperature between 20-25°C (68-77°F) and protect it from light.[7]
-
Table 2: Storage Conditions for this compound Solutions [1]
| Storage Temperature | Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
First-Aid Measures [3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes while holding the eyelids open.[3][7] Seek immediate medical attention.[3]
-
Skin Contact: Remove any contaminated clothing.[3] Flush the affected area with large amounts of water and use soap.[3] Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air and ensure they are at rest.[3] Seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water.[3] Do not induce vomiting unless instructed to do so by medical personnel.[3] Seek immediate medical attention.[3]
Spill Management
-
Evacuate the area and prevent entry.
-
Don the appropriate PPE as outlined in Table 1.
-
If the spill involves solid material, carefully scoop or shovel the substance into a labeled, sealed container for disposal.[7] Avoid creating dust.[3]
-
Thoroughly clean the spill area.[3]
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for proper disposal.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Place all contaminated materials, including empty containers, used PPE, and cleaning supplies, into an appropriately labeled and sealed container.[3]
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[7]
-
For unused this compound, do not dispose of it down the drain. If a drug take-back program is unavailable, mix the compound with an unappealing substance such as dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[8][9]
-
Before recycling or discarding empty stock bottles, ensure all personal and proprietary information on the label is completely scratched out or removed.[8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lupin.com [lupin.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. gerpac.eu [gerpac.eu]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
